2,6-Difluoro-4-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFFWUVELIFAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378925 | |
| Record name | 2,6-Difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23156-27-6 | |
| Record name | 2,6-Difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-difluoro-4-nitroaniline, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] This document outlines a probable synthetic route, details the necessary experimental protocols, and presents key characterization data.
Physicochemical Properties
This compound is a solid, bright greenish-lemon crystalline powder at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 23156-27-6 | [3][4][5] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [3][4][5] |
| Molecular Weight | 174.10 g/mol | [3][4][5] |
| Melting Point | 160-164 °C | [6] |
| Boiling Point | 293.1 °C (at 760 mmHg) | [6] |
| Flash Point | 131 °C | [2] |
| pKa | -1.97 ± 0.20 (Predicted) | [2] |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the direct nitration of 2,6-difluoroaniline. The strong activating and ortho-, para-directing amino group, combined with the ortho-directing fluorine atoms, facilitates the introduction of a nitro group at the para position. To prevent oxidation and the formation of undesired byproducts, the amino group is first protected by acetylation. The resulting acetanilide is then nitrated, followed by deprotection to yield the final product.
Experimental Workflow
Experimental Protocols
Step 1: Protection (Acetylation) of 2,6-Difluoroaniline
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-difluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and pour it into ice-cold water with stirring to precipitate the product.
-
Collect the solid N-(2,6-difluorophenyl)acetamide by filtration, wash with water, and dry under vacuum.
Step 2: Nitration of N-(2,6-difluorophenyl)acetamide
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the dried N-(2,6-difluorophenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 20 °C with an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled beaker.
-
Slowly add the nitrating mixture dropwise to the acetanilide solution, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Deprotection (Hydrolysis) of N-(2,6-difluoro-4-nitrophenyl)acetamide
-
In a round-bottom flask, suspend the nitrated acetanilide in an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Heat the mixture to reflux and maintain for 1-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize it carefully with a base (e.g., sodium bicarbonate solution) to precipitate the crude this compound.
-
Collect the solid product by filtration, wash with water, and dry.
Step 4: Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an appropriate eluent like a hexane/ethyl acetate gradient to yield the pure product.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Logical Relationship of Characterization
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | Triplet | 2H | Aromatic H (meta to -NH₂) |
| ~ 6.0 | Broad Singlet | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C-F (ipso to -F) |
| ~ 145 | C-NO₂ (ipso to -NO₂) |
| ~ 130 | C-NH₂ (ipso to -NH₂) |
| ~ 115 | C-H (ortho to -NO₂) |
Table 4: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| -110 to -130 | Aromatic C-F |
Table 5: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3500 | N-H stretching (amine) |
| 1500 - 1550 | Asymmetric NO₂ stretching |
| 1300 - 1350 | Symmetric NO₂ stretching |
| 1200 - 1300 | C-N stretching |
| 1100 - 1200 | C-F stretching |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 174. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) and subsequent fragmentation of the aromatic ring. Predicted collision cross-section data for various adducts are available.[7]
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol, based on established chemical principles, offers a reliable pathway for its preparation. The provided characterization data, while largely predictive, serves as a useful reference for researchers working with this compound. As a versatile synthetic intermediate, this compound holds significant potential for applications in medicinal chemistry and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 3. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 4. This compound | C6H4F2N2O2 | CID 2774175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Physicochemical Properties of 2,6-Difluoro-4-nitroaniline: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 2,6-Difluoro-4-nitroaniline (CAS No: 23156-27-6). It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. This guide consolidates key quantitative data, details standard experimental methodologies for their determination, and presents logical workflows relevant to chemical characterization.
Chemical Identity and Structure
This compound is a fluorinated aromatic amine. Its chemical structure consists of an aniline ring substituted with two fluorine atoms at positions 2 and 6, and a nitro group at position 4.
-
IUPAC Name: this compound[1]
-
SMILES: C1=C(C=C(C(=C1F)N)F)--INVALID-LINK--[O-][1]
-
InChI Key: WDFFWUVELIFAOP-UHFFFAOYSA-N[1]
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Weight | 174.10 g/mol | [1][2] |
| Physical Form | Solid, crystalline powder | [4][5] |
| Color | Bright greenish lemon | [5] |
| Melting Point | 160-164 °C | [4] |
| Boiling Point | 293.1 °C (at 760 mmHg) | [4] |
| Flash Point | 131 °C | [4][5] |
| pKa (Predicted) | -1.97 ± 0.20 | [5] |
| LogP (Computed) | 1.3 | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[1] A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[1]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is dipped into the powder.[6] The tube is then gently tapped on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[6]
-
Apparatus Setup: The prepared capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus with a heated metal block.[1][7]
-
Measurement: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.[6]
Solubility Determination
Solubility testing provides insights into the polarity and intermolecular forces of a compound, guiding solvent selection for reactions, purification, and formulation.
Methodology:
-
Sample Preparation: A small, pre-weighed amount of this compound (e.g., 10-25 mg) is placed into a test tube.[8]
-
Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, DMSO) is added portion-wise to the test tube.
-
Observation: After each addition, the tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds).[9] The mixture is observed to determine if the solid has completely dissolved.
-
Quantification: The process is repeated until the compound is fully dissolved. Solubility is then expressed quantitatively (e.g., in mg/mL or mol/L) by calculating the total amount of solute dissolved in the total volume of solvent added.[10] For qualitative assessment, terms like "soluble," "sparingly soluble," or "insoluble" are used.
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
The LogP value is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate for 24 hours to form two immiscible phases.[11]
-
Partitioning: A known mass of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separation funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached. The mixture is then left undisturbed for the phases to separate completely.[11]
-
Analysis: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = [organic] / [aqueous]. The LogP is the base-10 logarithm of this value.[11]
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. This is vital for understanding its solubility, absorption, and receptor binding characteristics.
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low) to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl), as anilines are basic, is placed in a burette.
-
Titration Process: The titrant (acid) is added to the aniline solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[8]
-
Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of titrant added (x-axis).
-
pKa Determination: The equivalence point of the titration is identified from the steepest part of the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH value at this half-equivalence point is equal to the pKa of the conjugate acid of the aniline.[8]
Visualized Workflows and Relationships
The following diagrams illustrate a general workflow for chemical characterization and the interplay between key physicochemical properties relevant to drug development.
Applications
This compound is primarily utilized as a chemical intermediate in organic synthesis. Its functional groups make it a versatile building block for more complex molecules. It is used in the synthesis of dyes and pigments for colorants.[12] Furthermore, it serves as a precursor in the development of agrochemicals, including certain herbicides and pesticides.[12] Its structure is also of interest in pharmaceutical research for constructing novel therapeutic agents.[13]
References
- 1. This compound | C6H4F2N2O2 | CID 2774175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 23156-27-6 this compound AKSci N601 [aksci.com]
- 5. This compound CAS#: 23156-27-6 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. This compound | C6H4F2N2O2 | CID 2774175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. This compound [myskinrecipes.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Difluoro-4-nitroaniline (CAS: 23156-27-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-difluoro-4-nitroaniline, a key chemical intermediate. It covers its physicochemical properties, synthesis, and significant applications in medicinal chemistry, particularly in the development of targeted cancer therapies.
Core Chemical and Physical Properties
This compound is a solid, crystalline powder, typically bright greenish-lemon in color. Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 23156-27-6 | [1][2][3] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1][2] |
| Molecular Weight | 174.10 g/mol | [2][4] |
| Melting Point | 160-164 °C | [3] |
| Boiling Point | 293.1 °C | [3] |
| Flash Point | 131 °C | [1][3] |
| Density | 1.554 g/cm³ | [1] |
| pKa | -1.97 ± 0.20 (Predicted) | [1] |
| Solubility | Soluble in ethyl acetate. Quantitative data in common organic solvents is not readily available. Expected to have low solubility in water. | [1] |
Spectroscopic and Analytical Data
Detailed spectroscopic data is crucial for the identification and quality control of this compound.
| Data Type | Description | Reference(s) |
| ¹H NMR | (600 MHz, DMSO-d₆) δ ppm: 7.82-7.95 (m, 2H), 6.86 (s, 2H) | [1] |
| ¹³C NMR | Specific experimental data is not readily available in the reviewed literature. | |
| Mass Spectrometry | ESI-MS: m/z of 196 ([M+Na]⁺, 100%) | [1] |
| Infrared (IR) Spectroscopy | Specific experimental data is not readily available in the reviewed literature. | |
| Purity | Typically ≥98% (by GC) | [3] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the nucleophilic aromatic substitution of an ammonia equivalent on a trifluoro-nitrobenzene precursor.
Experimental Protocol: Synthesis from 3,4,5-Trifluoronitrobenzene
This protocol is based on a procedure described in the patent literature.
Materials:
-
3,4,5-Trifluoronitrobenzene (5 g, 28.4 mmol)
-
Methanol solution of 7N ammonia (30 mL)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Dissolve 3,4,5-trifluoro-1-nitrobenzene (5 g, 28.4 mmol) in a 7N solution of ammonia in methanol (30 mL).
-
Stir the reaction mixture at 80°C for 2 days.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and wash sequentially with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash silica gel column chromatography using an eluent of ethyl acetate:hexane (20:80) to afford the target compound, this compound.[1]
Expected Yield: Approximately 31% (1.53 g).[1]
Diagram of Synthetic Workflow:
References
Spectroscopic and Mechanistic Insights into 2,6-Difluoro-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Difluoro-4-nitroaniline, a key intermediate in various synthetic applications. Due to the limited availability of public experimental data, this document combines reported data, predicted values, and comparative analysis with structurally similar compounds to offer a valuable resource for researchers. It also outlines detailed experimental protocols for spectroscopic analysis and explores potential biological signaling pathways based on the broader class of halogenated nitroaromatic compounds.
Spectroscopic Data of this compound
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Reported Chemical Shift (δ, ppm)[1] | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 | ~7.9 - 8.2 | 7.82-7.95 | Triplet (t) or Multiplet (m) | J(H,F) ≈ 2-3 Hz |
| -NH₂ | ~6.5 - 7.5 | 6.86 | Broad Singlet (br s) | - |
Note: The reported ¹H NMR data from a patent source appears inconsistent with the expected spectrum for this compound. A multiplet for the aromatic protons and a broad singlet for the amine protons would be anticipated. The provided data should be used with caution and requires experimental verification.
Table 2: ¹³C NMR Data (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | ~145 - 150 |
| C-2, C-6 (-F) | ~150 - 155 (d, ¹J(C,F) ≈ 240-260 Hz) |
| C-3, C-5 | ~110 - 115 (d, ²J(C,F) ≈ 20-30 Hz) |
| C-4 (-NO₂) | ~135 - 140 |
Table 3: IR Spectroscopy Data (Predicted Major Peaks)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1580 - 1620 |
| N-O (Nitro) | Asymmetric Stretching | 1500 - 1550 |
| N-O (Nitro) | Symmetric Stretching | 1330 - 1370 |
| C-F (Fluoro) | Stretching | 1100 - 1300 |
| C-N (Amine) | Stretching | 1250 - 1350 |
Table 4: UV-Vis Spectroscopy Data (Predicted)
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Ethanol/Methanol | ~380 - 410 | Not Available |
| Dichloromethane | ~370 - 400 | Not Available |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Sweep Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Sweep Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be collected prior to sample analysis.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or dichloromethane).
-
From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).
-
Transfer the dilute solution to a quartz cuvette with a 1 cm path length.
Data Acquisition:
-
Wavelength Range: 200 - 600 nm.
-
Scan Speed: Medium.
-
Baseline Correction: Use a cuvette filled with the pure solvent as a reference to perform a baseline correction before scanning the sample.
Potential Biological Activity and Signaling Pathways
While no specific studies on the signaling pathways directly modulated by this compound have been reported, the broader class of nitroaromatic compounds is known to elicit biological effects, often linked to their metabolism.
The bioreduction of the nitro group is a key activation step that can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives. These species can interact with cellular macromolecules, including DNA and proteins, potentially leading to genotoxicity and cytotoxicity.
One of the primary mechanisms of toxicity for nitroaromatic compounds involves the generation of reactive oxygen species (ROS) through a process called redox cycling. This can induce oxidative stress within cells, impacting various signaling pathways.
Furthermore, halogenated organic compounds can exhibit a range of biological activities, and their impact on cellular signaling is an active area of research. Exposure to such compounds has been linked to effects on reproductive, neurological, and immunological systems. However, the specific pathways affected by this compound remain to be elucidated through dedicated biological studies.
Disclaimer: The spectroscopic data presented in this guide, particularly the NMR and IR data, are based on predictions and limited reported values that may require experimental verification. The information on biological activity is generalized from the broader class of nitroaromatic and halogenated compounds and may not be directly applicable to this compound without specific experimental evidence. This guide is intended for research and informational purposes only.
References
An In-depth Technical Guide to the Solubility and Stability of 2,6-Difluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,6-Difluoro-4-nitroaniline (C₆H₄F₂N₂O₂) is an aromatic amine derivative characterized by the presence of two fluorine atoms and a nitro group on the aniline backbone.[2][3] These substituents significantly influence the molecule's electronic properties, reactivity, and ultimately its solubility and stability. The electron-withdrawing nature of the fluorine atoms and the nitro group can impact the basicity of the amino group and the overall polarity of the molecule.[4] A comprehensive understanding of its solubility is essential for selecting appropriate solvent systems for synthesis, purification, and formulation. Furthermore, knowledge of its stability profile is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that may arise during manufacturing or storage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23156-27-6 | [5][6] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [3][5] |
| Molecular Weight | 174.10 g/mol | [3][5] |
| Melting Point | 160-164 °C | [7] |
| Boiling Point | 293.1 °C (at 760 mmHg) | [7] |
| Appearance | Crystalline powder, Bright greenish lemon | [6] |
| pKa | -1.97 ± 0.20 (Predicted) | [6] |
| Storage | 2-8 °C under inert gas (Nitrogen or Argon) | [6] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development and chemical synthesis. For this compound, the presence of both polar (nitro and amino groups) and non-polar (difluorinated benzene ring) moieties suggests a varied solubility profile in different solvents. While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the principles of "like dissolves like." It is expected to exhibit higher solubility in polar aprotic solvents and limited solubility in non-polar solvents and water.
Predicted Solubility
Based on the solubility of structurally similar compounds like 2,4-Difluoro-6-nitroaniline and 2,6-Dichloro-4-nitroaniline, the solubility of this compound is likely to be moderate in polar organic solvents.[8][9] The amino group can participate in hydrogen bonding, which may enhance solubility in protic solvents, although this can be influenced by the presence of the fluorine atoms.[8] The solubility is also expected to be pH-dependent due to the basic nature of the amino group.[8]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic nature of the difluorinated aromatic ring is expected to dominate over the polar functional groups. |
| Methanol | Moderate | The ability to act as both a hydrogen bond donor and acceptor should facilitate dissolution. |
| Ethanol | Moderate | Similar to methanol, but the slightly lower polarity might result in slightly lower solubility. |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Acetonitrile | Soluble | Another polar aprotic solvent capable of dissolving the compound. |
| Dichloromethane | Sparingly Soluble | A less polar solvent, likely to be less effective at solvating the polar functional groups. |
| Ethyl Acetate | Soluble | A moderately polar solvent that is often a good solvent for nitroaromatic compounds. |
| Hexane | Insoluble | A non-polar solvent that is unlikely to dissolve the polar compound. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent that is generally an excellent solvent for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol based on the equilibrium solubility method is recommended.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity >98%)
-
Selected solvents (HPLC grade)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Experimental workflow for solubility determination.
Stability Profile
The stability of this compound is a critical attribute that influences its handling, storage, and application. Forced degradation studies are essential to understand its intrinsic stability and to identify potential degradation products.
Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during its shelf life.[10][11] This helps to accelerate degradation and provides insights into the degradation pathways.
Table 3: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24, 48, 72 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24, 48, 72 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal Degradation | Solid State | 80 °C | 7 days |
| Photostability | Solid State & Solution | ICH Q1B conditions (UV and visible light) | As per guidelines |
Experimental Protocol for Forced Degradation Studies
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (purity >98%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at the specified temperature. At designated time points, withdraw samples and neutralize them.
-
Oxidation: Treat an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal: Store the solid compound in a controlled temperature oven.
-
Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Based on the degradation of similar nitroaromatic compounds, several degradation pathways for this compound can be postulated.[12]
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.
-
Hydrolysis: Under strong acidic or basic conditions, the amino group could potentially be hydrolyzed to a hydroxyl group.
-
Dehalogenation: The fluorine atoms may be susceptible to nucleophilic substitution, particularly under harsh conditions.
Caption: Postulated degradation pathways for this compound.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited, the provided protocols for solubility determination and forced degradation studies offer a robust starting point for researchers. The information presented is crucial for the effective utilization of this compound in various scientific and industrial applications, particularly in the development of new pharmaceuticals and agrochemicals. Further experimental work is necessary to generate quantitative data and to fully elucidate the degradation pathways of this important chemical intermediate.
References
- 1. studylib.net [studylib.net]
- 2. This compound | C6H4F2N2O2 | CID 2774175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H4F2N2O2 | CID 2774175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 23156-27-6 [m.chemicalbook.com]
- 7. 23156-27-6 this compound AKSci N601 [aksci.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. ijsdr.org [ijsdr.org]
- 12. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
Quantum Chemical Blueprint of 2,6-Difluoro-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the quantum chemical properties of 2,6-Difluoro-4-nitroaniline, a molecule of interest in various chemical and pharmaceutical research domains. Leveraging semi-empirical computational methods, this document delineates the molecule's electronic structure, geometric parameters, and molecular orbital characteristics. The content herein is structured to offer a comprehensive theoretical baseline for further experimental and in-silico investigations. While extensive computational data is presented, it is important to note a current lack of publicly available experimental spectroscopic and nonlinear optical data for this specific compound.
Introduction
This compound is an aromatic compound characterized by a benzene ring substituted with two fluorine atoms, a nitro group, and an amino group. The interplay of these electron-donating (amino) and electron-withdrawing (nitro and fluoro) groups establishes a unique electronic environment, making it a compelling subject for quantum chemical analysis. Understanding its molecular geometry, charge distribution, and frontier molecular orbitals is crucial for predicting its reactivity, stability, and potential applications in areas such as medicinal chemistry and materials science. This guide summarizes the key findings from theoretical investigations to provide a foundational understanding of this molecule.
Computational Methodology
The data presented in this guide is derived from quantum chemical calculations employing semi-empirical methods. These methods offer a balance between computational cost and accuracy for molecules of this size.
Protocol for Quantum Chemical Calculations:
-
Initial Geometry Optimization: The initial molecular structure of this compound was created and underwent a preliminary geometry clean-up using molecular modeling software such as Avogadro.
-
Quantum Chemical Software: All subsequent calculations were performed using the GAMESS (General Atomic and Molecular Electronic Structure System) software package.
-
Semi-Empirical Methods: The molecular geometry was fully optimized without constraints using various semi-empirical levels of theory, including MNDO, AM1, and PM3.
-
Solvent Effects: To simulate more realistic chemical environments, the influence of solvents was investigated using Tomasi's Polarized Continuum Model (PCM). Both a polar protic solvent (water) and a polar aprotic solvent (dimethylsulfoxide - DMSO) were modeled, in addition to calculations in the gaseous phase (vacuum).
-
Property Calculations: Following geometry optimization, a series of quantum chemical descriptors were calculated, including:
-
Optimized bond lengths and bond angles.
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Mulliken atomic charges.
-
The following diagram illustrates the general workflow for these computational studies.
Crystal Structure of 2,6-Difluoro-4-nitroaniline: A Theoretical and Methodological Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the structural characteristics of 2,6-difluoro-4-nitroaniline, a compound of interest in medicinal chemistry and materials science. A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield an experimentally determined crystal structure for this specific molecule.
In the absence of experimental data, this document provides a summary of theoretical structural parameters derived from semi-empirical quantum chemical calculations. Furthermore, it outlines the standard experimental protocols that would be employed for the determination of its crystal structure, from crystal growth to data analysis and structure refinement. This guide is intended to serve as a valuable resource for researchers working with this compound, providing both theoretical insights and a practical methodological framework for future crystallographic studies.
Introduction
This compound is an aromatic compound featuring electron-withdrawing fluorine and nitro groups, alongside an electron-donating amino group. This substitution pattern makes it an intriguing candidate for studies in drug design, due to its potential for various intermolecular interactions, and in materials science for its potential nonlinear optical properties. Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for elucidating structure-property relationships and for rational molecular design.
While experimental data is not currently available, theoretical studies offer valuable predictions of the molecular geometry. A notable study utilized semi-empirical methods to investigate the electronic structure and geometry of this compound, providing calculated bond lengths and angles.[1]
Theoretical Molecular Geometry
Quantum chemical calculations have been performed to predict the optimized geometry of this compound. The following tables summarize the calculated bond lengths and bond angles from a theoretical study, which can serve as a reference for future experimental validation.[1]
Table 1: Calculated Bond Lengths for this compound
| Bond | Calculated Length (nm) |
| C1-C2 | 0.139 |
| C2-C3 | 0.138 |
| C3-C4 | 0.138 |
| C4-C5 | 0.139 |
| C5-C6 | 0.138 |
| C6-C1 | 0.139 |
| C1-N1 (Amino) | 0.137 |
| C4-N2 (Nitro) | 0.147 |
| N2-O1 | 0.123 |
| N2-O2 | 0.123 |
| C2-F1 | 0.134 |
| C6-F2 | 0.134 |
| N1-H1 | 0.100 |
| N1-H2 | 0.100 |
Data sourced from a theoretical study using semi-empirical methods.[1]
Table 2: Calculated Bond Angles for this compound
| Angle | Calculated Value (°) |
| C6-C1-C2 | 121.8 |
| C1-C2-C3 | 118.9 |
| C2-C3-C4 | 121.3 |
| C3-C4-C5 | 118.0 |
| C4-C5-C6 | 121.2 |
| C5-C6-C1 | 118.8 |
| C2-C1-N1 | 119.1 |
| C6-C1-N1 | 119.1 |
| C3-C4-N2 | 121.0 |
| C5-C4-N2 | 121.0 |
| O1-N2-O2 | 123.5 |
| C1-C2-F1 | 119.8 |
| C3-C2-F1 | 121.3 |
| C1-C6-F2 | 119.9 |
| C5-C6-F2 | 121.3 |
| H1-N1-H2 | 113.0 |
Data sourced from a theoretical study using semi-empirical methods.[1]
Standard Experimental Protocol for Crystal Structure Analysis
Should single crystals of this compound become available, the following protocol outlines the standard procedure for determining its crystal structure via single-crystal X-ray diffraction.
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures should be screened to find optimal conditions. Common techniques include:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal motion of the atoms and protect the crystal from radiation damage.
The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector), is used to collect a dataset of diffraction intensities. The crystal is rotated through a series of angles, and at each orientation, a diffraction pattern is recorded.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
This initial model is then refined against the experimental data using a least-squares minimization procedure. In this process, atomic positions, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor.
Visualizations
The following diagrams illustrate the general workflow for crystal structure analysis and the potential intermolecular interactions that could be expected in the crystal lattice of this compound.
References
A Technical Guide to Substituted Nitroanilines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted nitroanilines have emerged as a versatile and potent scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the electron-withdrawing nitro group and the nucleophilic amino group on the aniline ring provides a unique chemical entity for designing novel therapeutic agents. This technical guide offers an in-depth review of the synthesis, biological evaluation, and mechanisms of action of substituted nitroaniline derivatives, with a focus on their applications in anticancer and antimicrobial research.
Synthesis of Substituted Nitroanilines
The synthesis of substituted nitroanilines is a well-established area of organic chemistry.[1] The primary methods involve nucleophilic aromatic substitution or electrophilic nitration, depending on the desired substitution pattern.[2]
A common and straightforward approach for preparing N-substituted nitroanilines involves the nucleophilic aromatic substitution of a halogenated nitrobenzene with a corresponding amine.[1] For instance, N-substituted 2-nitroaniline derivatives can be synthesized by reacting 2-nitrochlorobenzene with a substituted aniline in the presence of a base.[3] Another synthetic route involves the reaction of 1,2,3-trifluoro-4-nitrobenzene with an alkylamine to generate N-alkyl-2,3-difluoro-6-nitroaniline analogs.[1]
Ring-substituted nitroanilines are typically synthesized through the electrophilic nitration of aniline. To achieve ortho- and para-isomers, the amino group is often first protected by acetylation to form acetanilide, which is then nitrated followed by hydrolysis.[2] Alternatively, nucleophilic aromatic substitution of chloronitrobenzenes with ammonia can be employed.[2][4] More advanced methods, such as a three-component ring transformation of dinitropyridone, offer novel routes to highly substituted nitroanilines.[5]
General Experimental Protocol for Synthesis
A general procedure for the synthesis of N-substituted 2-nitroaniline derivatives is as follows:
-
A mixture of 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) is prepared in dimethylformamide (10 mL).[3]
-
The reaction mixture is heated to 120 °C for 8-12 hours.[3]
-
The progress of the reaction is monitored by thin-layer chromatography.[3]
-
Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.[3]
-
The resulting precipitate is collected by filtration, washed with water, and dried.[3]
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[3]
Biological Activities of Substituted Nitroanilines
Substituted nitroanilines exhibit a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.[3][6][7] The biological potential of these compounds is significantly influenced by the nature and position of the substituents on the aniline ring.[2]
Anticancer Activity
Numerous N-substituted 2-nitroaniline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some compounds exhibiting potency in the nanomolar range.[3] The anticancer activity is often attributed to their ability to interfere with critical cellular signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.[3] Some substituted anilines and quinolines act as kinase inhibitors, which are crucial regulators of these signaling pathways.[1][8] The nitro group can play a crucial role in the mechanism of action, particularly through bioreductive activation under the hypoxic conditions found in solid tumors.[3]
Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives [3]
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | 4-Methylphenyl | HCT116 | 0.0059 |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold |
| 3a | Pyrimidine derivative | Mer Kinase | 0.0185 |
| 3b | Pyrimidine derivative | c-Met Kinase | 0.0336 |
Antimicrobial Activity
Substituted nitroanilines have also demonstrated significant potential as antimicrobial agents.[3][9] Their efficacy has been evaluated against a range of bacterial and fungal strains.[3][10][11] The mechanism of antimicrobial action often involves the reduction of the nitro group within the microbial cell to form reactive intermediates that can damage cellular macromolecules like DNA.[6] Doped polyanilines with nitro compounds have shown enhanced antimicrobial efficacy.[9][10][11]
Table 2: Antimicrobial Activity of Selected N-Substituted 2-Nitroaniline Derivatives [3]
| Compound ID | Microorganism | MIC (µg/mL) |
| 4a | Staphylococcus aureus | 16 |
| 4b | Escherichia coli | 32 |
| 5a | Candida albicans | 8 |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted nitroaniline derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[3]
-
Serial Dilution: The substituted nitroaniline derivatives are serially diluted in the broth in a 96-well microtiter plate.[3]
-
Inoculation: Each well is then inoculated with the microbial suspension.[3]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Signaling Pathways and Mechanism of Action
The biological activity of substituted nitroanilines is often linked to their interaction with key cellular signaling pathways. Kinase inhibition is a prominent mechanism for the anticancer effects of many aniline derivatives.[1][12][13]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[3] Some N-substituted 2-nitroaniline derivatives have been suggested to exert their anticancer effects by inhibiting components of this pathway.[3]
Caption: PI3K/Akt signaling pathway and potential inhibition by substituted nitroanilines.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is common in cancer.
Caption: MAPK/ERK signaling pathway and potential points of inhibition.
Experimental and Drug Discovery Workflow
The development of substituted nitroanilines as therapeutic agents follows a structured workflow from synthesis to biological evaluation and mechanism of action studies.
Caption: General workflow for the development of substituted nitroaniline-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. U-M Library Search [search.lib.umich.edu]
- 12. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Synthetic Routes for 2,6-Difluoro-4-nitroaniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,6-difluoro-4-nitroaniline and its derivatives. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the development of pharmaceuticals and specialized dyes.[1] The protocols outlined below are based on established chemical principles for the regioselective nitration of substituted anilines.
Introduction
Direct nitration of anilines can be challenging due to the high reactivity of the amino group, which can lead to oxidation and a mixture of products. A common and effective strategy to overcome these issues is the protection of the amino group as an acetanilide. This approach serves two primary purposes: it deactivates the ring to a manageable level, preventing over-nitration and oxidation, and it directs the incoming nitro group primarily to the para position due to steric hindrance at the ortho positions. Following nitration, the acetyl protecting group can be readily removed via hydrolysis to yield the desired product.
Synthetic Strategy Overview
The most viable synthetic route to this compound involves a three-step sequence starting from 2,6-difluoroaniline:
-
Protection (Acetylation): The amino group of 2,6-difluoroaniline is protected by reacting it with acetic anhydride to form N-(2,6-difluorophenyl)acetamide.
-
Nitration: The protected intermediate is then nitrated using a standard nitrating mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.
-
Deprotection (Hydrolysis): The acetyl group is removed from the nitrated intermediate by acid-catalyzed hydrolysis to afford the final product, this compound.
This strategy is analogous to the nitration of other halogenated anilines, such as 3,6-dichloro-2,4-difluoroaniline.[2]
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic route to this compound.
| Step | Reaction | Key Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylation | 2,6-Difluoroaniline | Acetic Anhydride | Glacial Acetic Acid | Reflux (~118) | 2 | >95 |
| 2 | Nitration | N-(2,6-difluorophenyl)acetamide | Conc. Nitric Acid, Conc. Sulfuric Acid | - | 0 - 10 | 1 | 80-90 |
| 3 | Hydrolysis | N-(2,6-difluoro-4-nitrophenyl)acetamide | Conc. Sulfuric Acid | Water | Reflux (~100) | 2-4 | >90 |
Experimental Protocols
Step 1: Protection (Acetylation) of 2,6-Difluoroaniline
Objective: To protect the amino group of 2,6-difluoroaniline as an acetanilide.
Materials:
-
2,6-Difluoroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2,6-difluoroaniline in 50 mL of glacial acetic acid.
-
Slowly add 1.3 equivalents of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry it under vacuum to yield N-(2,6-difluorophenyl)acetamide.
Step 2: Nitration of N-(2,6-difluorophenyl)acetamide
Objective: To introduce a nitro group at the 4-position of the acetanilide.
Materials:
-
N-(2,6-difluorophenyl)acetamide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Three-necked flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Beaker
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 10.0 g of the dried N-(2,6-difluorophenyl)acetamide to 30 mL of concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.
-
Stir the mixture until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 6 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid, ensuring the temperature is maintained between 0 and 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour at 0-10 °C.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and dry it to obtain N-(2,6-difluoro-4-nitrophenyl)acetamide.
Step 3: Deprotection (Hydrolysis) of N-(2,6-difluoro-4-nitrophenyl)acetamide
Objective: To remove the acetyl protecting group to yield this compound.
Materials:
-
N-(2,6-difluoro-4-nitrophenyl)acetamide
-
Concentrated Sulfuric Acid
-
Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Saturated sodium bicarbonate solution
-
Buchner funnel and filter paper
Procedure:
-
Place the dried N-(2,6-difluoro-4-nitrophenyl)acetamide in a round-bottom flask.
-
Add a mixture of 70% sulfuric acid in water.
-
Heat the mixture to reflux (approximately 100 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated crude this compound by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Detailed experimental workflow for the synthesis.
References
The Versatile Role of 2,6-Difluoro-4-nitroaniline in Medicinal Chemistry: A Gateway to Kinase Inhibitors
For Immediate Release
Shanghai, China – December 25, 2025 – 2,6-Difluoro-4-nitroaniline is a key building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology. Its strategic placement of fluorine atoms and a nitro group on the aniline scaffold provides a unique chemical handle for constructing complex molecular architectures with desired physicochemical and pharmacological properties.
The presence of two electron-withdrawing fluorine atoms at the ortho-positions of the aniline ring significantly influences the molecule's reactivity, enhancing its utility in various organic transformations. This fluorination can improve the metabolic stability and binding affinity of the final drug molecule. The nitro group, a versatile functional group, can be readily reduced to an amine, providing a key point for further molecular elaboration and diversification.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, targeting key signaling pathways implicated in cancer, such as the RAS-RAF-MEK-ERK pathway.
Application in Kinase Inhibitor Synthesis
Substituted anilines are a cornerstone in the design of kinase inhibitors, often acting as "hinge-binders" that form crucial hydrogen bonds within the ATP-binding pocket of the kinase. This compound serves as a valuable precursor for the synthesis of various kinase inhibitors, including those targeting RAF, MEK, and p38 MAP kinase. The general workflow involves the initial reduction of the nitro group to an amine, followed by a series of coupling and functionalization reactions to build the final inhibitor scaffold.
Below is a generalized workflow for the synthesis of kinase inhibitors starting from this compound.
Key Signaling Pathway: RAS-RAF-MEK-ERK
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway, particularly BRAF, are common in various cancers, including melanoma. This compound derivatives have been explored as inhibitors of key kinases in this pathway, such as BRAF and MEK.
Experimental Protocols
Protocol 1: Reduction of this compound to 3,5-Difluoro-benzene-1,4-diamine
This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Parr Hydrogenator or similar high-pressure hydrogenation apparatus
-
Filtration apparatus (e.g., Celite bed)
-
Rotary evaporator
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,5-Difluoro-benzene-1,4-diamine.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the resulting 3,5-Difluoro-benzene-1,4-diamine with an aryl halide to form a key intermediate for a kinase inhibitor.
Materials:
-
3,5-Difluoro-benzene-1,4-diamine (from Protocol 1)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst)
-
Phosphine ligand (e.g., XantPhos or a biaryl phosphine ligand)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (1 equivalent), palladium pre-catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%).
-
Add the base (1.5-2 equivalents) to the flask.
-
Add 3,5-Difluoro-benzene-1,4-diamine (1.2 equivalents) to the reaction mixture.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Quantitative Data: Bioactivity of Derived Kinase Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors whose synthesis can be conceptually derived from 2,6-difluoroaniline scaffolds. The IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays.
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type |
| Compound A | B-RafV600E | 51 | Enzymatic |
| c-Raf | 1000 | Enzymatic | |
| EGFR | 73 | Enzymatic | |
| VEGFR2 | 7 | Enzymatic | |
| Compound B | Mer Kinase | 8.1 | Enzymatic |
| Compound C | c-Met Kinase | 33.6 | Enzymatic |
| Compound D | VRK1 | 150 | Enzymatic |
Note: The data in this table is a compilation from various sources for illustrative purposes and represents the potency of compounds with related structural motifs.[1]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, offering a strategic starting point for the synthesis of a wide range of kinase inhibitors. Its unique electronic properties and synthetic accessibility make it a key component in the development of targeted therapies for cancer and other diseases driven by aberrant kinase activity. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this important chemical intermediate.
References
Application Notes and Protocols: 2,6-Difluoro-4-nitroaniline as a Precursor for Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,6-difluoro-4-nitroaniline as a precursor in the synthesis of azo dyes. The presence of two fluorine atoms and a nitro group on the aniline ring is expected to impart unique characteristics to the resulting dyes, such as altered electronic properties, enhanced stability, and potentially interesting solvatochromic behavior. These notes offer a foundational guide for the synthesis and characterization of novel azo dyes for various applications, including textiles, high-performance pigments, and functional materials.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes is a well-established two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component. This compound is a promising, though not extensively documented, precursor for azo dyes. The electron-withdrawing nature of the nitro group and the fluorine atoms is anticipated to increase the electrophilicity of the corresponding diazonium salt, potentially leading to rapid and efficient coupling reactions.
General Reaction Scheme
The synthesis of azo dyes from this compound follows a typical diazotization-coupling sequence. The primary amine is first converted to a diazonium salt, which then acts as an electrophile in a substitution reaction with a coupling agent, typically a phenol, naphthol, or an aromatic amine.
Application of 2,6-Difluoro-4-nitroaniline in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,6-difluoro-4-nitroaniline as a key starting material in the synthesis of advanced agrochemicals. It includes detailed application notes, experimental protocols for the synthesis of a potent herbicide, and an explanation of the biochemical pathways targeted by these compounds.
Introduction
This compound is a valuable building block in the synthesis of specialized agrochemicals, particularly herbicides. Its unique substitution pattern, featuring two fluorine atoms flanking an amine group and a nitro group, provides a scaffold for the creation of molecules with enhanced biological activity and specific modes of action. The presence of fluorine atoms can significantly improve the metabolic stability and binding affinity of the final agrochemical product. This document focuses on the synthesis of a triazolopyrimidine sulfonamide herbicide, a class of compounds known for their high efficacy as inhibitors of the acetohydroxyacid synthase (AHAS) enzyme.
Synthetic Pathway Overview
The primary application of this compound in agrochemical synthesis is as a precursor to 2,6-difluoroaniline. This transformation is a critical step, as the resulting aniline is a key intermediate for the introduction of the N-(2,6-difluorophenyl) moiety found in several potent herbicides. The overall synthetic route involves two main stages:
-
Reduction of this compound: The nitro group of the starting material is reduced to an amine to form 2,6-difluoroaniline.
-
Sulfonamide Formation: The newly formed 2,6-difluoroaniline is then coupled with a sulfonyl chloride derivative of a triazolopyrimidine heterocycle to yield the final herbicidal compound.
Data Presentation
The following table summarizes the key transformations and expected yields for the synthesis of the target herbicide, N-(2,6-difluorophenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide.
| Step | Reaction | Starting Material | Key Reagents/Catalyst | Solvent | Typical Yield (%) |
| 1 | Reduction of Nitro Group | This compound | H₂, Pd/C | Ethanol | >95 |
| 2 | Sulfonamide Coupling | 2,6-Difluoroaniline | 5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride, Pyridine | Dichloromethane | ~85 |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluoroaniline from this compound (Catalytic Hydrogenation)
This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (10.0 g, 57.4 mmol) in ethanol (150 mL).
-
Carefully add 10% Pd/C catalyst (0.5 g, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge it with nitrogen gas several times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2,6-difluoroaniline is a pale yellow oil and is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.
Protocol 2: Synthesis of N-(2,6-difluorophenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide
This protocol details the coupling of 2,6-difluoroaniline with 5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride to form the final herbicide.
Materials:
-
2,6-Difluoroaniline (from Protocol 1)
-
5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,6-difluoroaniline (1.29 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add anhydrous pyridine (1.19 g, 1.2 mL, 15.0 mmol) dropwise with stirring.
-
In a separate flask, prepare a solution of 5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (2.63 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).
-
Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford N-(2,6-difluorophenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide as a white solid.
Signaling Pathways and Mode of Action
The herbicidal activity of N-(2,6-difluorophenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide stems from its ability to inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1] Since animals lack this biosynthetic pathway and obtain these essential amino acids from their diet, AHAS inhibitors exhibit high selectivity and low toxicity to mammals.
Inhibition of AHAS leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division in the meristematic tissues of susceptible plants. This ultimately results in the cessation of growth and death of the weed.
Caption: Inhibition of the AHAS enzyme by the herbicide disrupts branched-chain amino acid synthesis.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of the triazolopyrimidine sulfonamide herbicide from this compound.
Caption: Synthetic workflow for the herbicide from this compound.
References
Application Notes and Protocols for N-Alkylation of 2,6-Difluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-nitroaniline is a valuable building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences the electronic properties and reactivity of the aniline moiety. N-alkylation of the primary amine is a crucial synthetic transformation that allows for the introduction of diverse alkyl groups, thereby enabling the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability in drug candidates and functional materials.
This document provides a detailed protocol for the N-alkylation of this compound using a general and robust method involving an alkyl halide and a non-nucleophilic base. The protocol is designed to be adaptable for various alkylating agents.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of an alkyl halide. Due to the decreased nucleophilicity of the aniline caused by the electron-withdrawing substituents, moderately forcing reaction conditions are typically required. A base is employed to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product and driving the reaction to completion.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Handle with appropriate PPE.[1] |
| Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide) | Reagent Grade | Commercially Available | Many are toxic and/or carcinogenic. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade | Commercially Available | Ensure it is dry before use. |
| Dimethylformamide (DMF), anhydrous | DriSolv® or equivalent | Commercially Available | Known reproductive toxin. Use in a well-ventilated fume hood.[2] |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Deionized Water | In-house | ||
| Brine (saturated NaCl solution) | In-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for extraction and purification
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Alkyl Halides: Many are toxic, flammable, and/or carcinogenic. Handle with extreme care in a fume hood.
-
DMF: A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.[2]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Procedure
-
Reaction Setup:
-
Addition of Alkylating Agent:
-
Reaction:
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.[2] The optimal temperature and time will depend on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.[2]
-
Combine the organic layers and wash with deionized water, followed by brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2][3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.[2]
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, LC-MS, IR) to confirm its identity and purity.
-
Data Presentation
Table 1: Reaction Conditions and Yields for N-Alkylation of this compound (Hypothetical Data)
| Entry | Alkylating Agent (R-X) | Equivalents of R-X | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃I | 1.2 | 60 | 6 | 92 |
| 2 | CH₃CH₂Br | 1.5 | 70 | 8 | 85 |
| 3 | BnBr | 1.1 | 65 | 4 | 95 |
| 4 | Allyl-Br | 1.3 | 60 | 5 | 88 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | - Inactive starting materials- Insufficient temperature- Unreactive alkyl halide | - Check the purity of reagents.- Increase the reaction temperature.- Use a more reactive alkyl halide (e.g., iodide instead of bromide). |
| Formation of Dialkylated Product | - Large excess of alkylating agent- High reaction temperature | - Use a smaller excess of the alkylating agent (e.g., 1.05 eq).- Add the alkylating agent slowly at a lower temperature. |
| Difficult Purification | - Close polarity of product and starting material | - Optimize the eluent system for column chromatography.- Consider an alternative purification method like recrystallization. |
By following this detailed protocol, researchers can effectively synthesize a range of N-alkylated this compound derivatives for various applications in drug discovery and development.
References
Application Notes and Protocols for the Catalytic Reduction of 2,6-Difluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of the nitro group in 2,6-Difluoro-4-nitroaniline is a critical transformation in synthetic organic chemistry, yielding 2,6-difluoro-1,4-phenylenediamine. This product is a valuable building block in the development of pharmaceuticals, agrochemicals, and high-performance polymers. The presence of the difluoro-substituted phenylenediamine moiety can significantly influence the biological activity, metabolic stability, and physicochemical properties of target molecules.
This document provides detailed application notes and a generalized experimental protocol for the catalytic hydrogenation of this compound. The information is compiled from a review of analogous reactions and established principles of catalytic reduction.
Reaction Overview
The reduction of a nitro group to an amine is a fundamental reaction in organic synthesis. Catalytic hydrogenation is a widely employed method due to its high efficiency, clean conversion, and the ability to often perform the reaction under mild conditions. The general transformation is depicted below:
Figure 1: General reaction scheme for the catalytic reduction of this compound.
Caption: Catalytic reduction of this compound.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C) and Raney Nickel. The selection of the catalyst and reaction conditions can be crucial to achieve high yield and purity, and to avoid potential side reactions such as dehalogenation.
Catalyst Selection and Reaction Conditions
The choice of catalyst and reaction parameters is critical for the successful reduction of this compound. Below is a summary of commonly employed catalysts and typical conditions for the reduction of nitroarenes, which can be adapted for this specific substrate.
| Catalyst | Typical Loading (w/w %) | Pressure (psi) | Temperature (°C) | Solvent | Key Considerations |
| Palladium on Carbon (Pd/C) | 5-10% | 50-500 | 25-80 | Methanol, Ethanol, Ethyl Acetate | Generally effective and selective. Risk of dehalogenation at higher temperatures and pressures. |
| Raney Nickel | 10-50% | 50-1000 | 25-100 | Methanol, Ethanol, Water | A cost-effective alternative to palladium catalysts. Can be more reactive and may require careful handling due to its pyrophoric nature when dry. |
| Platinum on Carbon (Pt/C) | 5-10% | 50-500 | 25-80 | Methanol, Ethanol, Acetic Acid | Highly active catalyst, may be less selective and could promote side reactions. |
Experimental Protocols
The following are generalized protocols for the catalytic reduction of this compound using common catalytic systems. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the reduction of this compound using a Pd/C catalyst and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or Ethanol)
-
Nitrogen gas
-
Hydrogen gas
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (5-10 mol% Pd).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material.
-
Inerting: Seal the reactor and purge the system with nitrogen gas several times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
Depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude 2,6-difluoro-1,4-phenylenediamine can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
This protocol describes the reduction using Raney Nickel as the catalyst.
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (or Methanol)
-
Nitrogen gas
-
Hydrogen gas
-
High-pressure hydrogenation reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq) and the solvent (e.g., ethanol).
-
Catalyst Addition: Under a stream of nitrogen, carefully add the Raney Nickel slurry (typically a significant excess by weight is used).
-
Inerting: Seal the reactor and purge with nitrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 100-500 psi).
-
Reaction: Stir the mixture at room temperature or with heating (e.g., 50-80 °C) until the starting material is consumed.
-
Work-up:
-
After cooling and depressurizing, carefully filter the catalyst. Caution: Raney Nickel can be pyrophoric when dry and should be handled with care.
-
Wash the catalyst with the solvent.
-
Concentrate the filtrate to obtain the product.
-
-
Purification: Purify the product as described in Protocol 1.
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic reduction of this compound.
Caption: Workflow for catalytic hydrogenation.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment.
-
Catalysts: Palladium on carbon and particularly Raney Nickel can be pyrophoric, especially when dry. Handle these catalysts under an inert atmosphere or as a slurry.
-
Exothermic Reaction: Catalytic hydrogenation is an exothermic process. For larger-scale reactions, adequate cooling should be in place to control the reaction temperature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves when handling chemicals.
Conclusion
The catalytic reduction of this compound to 2,6-difluoro-1,4-phenylenediamine is a key synthetic step for accessing valuable chemical intermediates. The choice of catalyst, either Pd/C or Raney Nickel, along with careful control of reaction conditions, is essential for achieving high yields and purity. The provided protocols offer a solid foundation for researchers to perform this transformation safely and efficiently. Optimization of the reaction parameters for a specific setup and scale is recommended.
Application Notes and Protocols for the Use of 2,6-Difluoro-4-nitroaniline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-nitroaniline is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring two activating fluorine atoms ortho to an amino group and a potent electron-withdrawing nitro group para to the amino moiety, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes it an invaluable building block for the synthesis of a diverse array of substituted aniline derivatives, which are key scaffolds in many pharmaceutical agents, including kinase inhibitors.
The fluorine atoms at the 2- and 6-positions are excellent leaving groups in SNAr reactions, a consequence of their high electronegativity which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. The strong electron-withdrawing nature of the nitro group further activates the aromatic ring towards nucleophilic attack. This heightened reactivity often allows for milder reaction conditions compared to chloro- or bromo-substituted analogues, enhancing functional group tolerance in complex molecule synthesis.
These application notes provide an overview of the utility of this compound in SNAr reactions, including detailed experimental protocols for its reaction with various classes of nucleophiles.
Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. The subsequent step involves the elimination of the fluoride ion, restoring the aromaticity of the ring and yielding the substituted product.
Synthesis of 2,6-difluoro-p-phenylenediamine: An Application Note and Protocol
Introduction
2,6-difluoro-p-phenylenediamine is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of pharmaceuticals, high-performance polymers, and electronic materials. Its unique electronic properties, stemming from the presence of two fluorine atoms ortho to one amino group, make it a desirable synthon for introducing fluorine into molecular scaffolds to modulate properties such as metabolic stability, binding affinity, and lipophilicity. This application note provides a detailed, three-step experimental procedure for the synthesis of 2,6-difluoro-p-phenylenediamine, starting from commercially available 2,6-difluoroaniline. The protocol is designed for researchers, scientists, and drug development professionals.
Overall Reaction Scheme
The synthesis proceeds via a three-step sequence involving the protection of the amino group of 2,6-difluoroaniline by acetylation, followed by regioselective nitration at the para-position, and finally, a one-pot deprotection and reduction to yield the target compound.
Caption: Synthetic route for 2,6-difluoro-p-phenylenediamine.
Experimental Protocols
Step 1: Synthesis of N-(2,6-difluorophenyl)acetamide (Protection)
Materials:
-
2,6-Difluoroaniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluoroaniline (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2,6-difluorophenyl)acetamide.
Step 2: Synthesis of N-(2,6-difluoro-4-nitrophenyl)acetamide (Nitration)
Materials:
-
N-(2,6-difluorophenyl)acetamide
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Crushed ice
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add N-(2,6-difluorophenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0 °C. Stir until all the solid dissolves.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid to obtain crude N-(2,6-difluoro-4-nitrophenyl)acetamide, which can be used in the next step without further purification.
Step 3: Synthesis of 2,6-difluoro-p-phenylenediamine (Deprotection and Reduction)
Materials:
-
N-(2,6-difluoro-4-nitrophenyl)acetamide
-
Concentrated hydrochloric acid (HCl)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (50%)
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask, suspend N-(2,6-difluoro-4-nitrophenyl)acetamide (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux for 4-6 hours. The reaction mixture should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a 50% NaOH solution until the pH is approximately 10-12, while cooling in an ice bath.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2,6-difluoro-p-phenylenediamine by column chromatography on silica gel or by recrystallization.
Data Presentation
| Step | Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 2,6-Difluoroaniline | 129.11 | 0.1 | 1.0 | N-(2,6-difluorophenyl)acetamide | 171.14 | 17.11 | 15.74 | 92 |
| 2 | N-(2,6-difluorophenyl)acetamide | 171.14 | 0.09 | 1.0 | N-(2,6-difluoro-4-nitrophenyl)acetamide | 216.14 | 19.45 | 17.51 | 90 |
| 3 | N-(2,6-difluoro-4-nitrophenyl)acetamide | 216.14 | 0.08 | 1.0 | 2,6-Difluoro-p-phenylenediamine | 144.12 | 11.53 | 9.22 | 80 |
Physical and Spectroscopic Data for 2,6-difluoro-p-phenylenediamine:
| Property | Value |
| Appearance | Off-white to light brown solid |
| Melting Point | 108-112 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 6.35 (d, J = 8.8 Hz, 2H), 4.60 (s, 2H), 4.35 (s, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 150.1 (dd, J = 240.4, 7.1 Hz), 135.2 (t, J = 12.0 Hz), 115.5 (dd, J = 20.2, 3.0 Hz), 108.9 (t, J = 25.3 Hz) |
| Mass Spec (ESI-MS) m/z | 145.1 [M+H]⁺ |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,6-difluoro-p-phenylenediamine.
Application Notes and Protocols for the Quantification of 2,6-Difluoro-4-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Difluoro-4-nitroaniline is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and dyes. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and research applications. This document provides detailed analytical methods and protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For nitroaromatic compounds like this compound, reversed-phase HPLC with UV detection is a suitable method.[1][2][3][4]
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a sample matrix.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions and the sample solution.
-
Record the peak area of this compound for each injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Method Validation Summary (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Range | 1 - 150 µg/mL | To be defined based on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | To be determined |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | To be determined |
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While aniline and its derivatives can be thermolabile, a carefully developed GC method can be used for the quantification of this compound, particularly for purity assessment.[3][5]
Experimental Protocol: GC-FID
Objective: To determine the purity of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Autosampler (recommended)
Materials:
-
This compound sample
-
Acetone or Ethyl Acetate (GC grade)
-
Helium (carrier gas, high purity)
-
Hydrogen and Air (for FID)
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetone or ethyl acetate to obtain a 1 mg/mL solution.
-
-
Analysis:
-
Equilibrate the GC system.
-
Inject the prepared sample solution.
-
Record the chromatogram.
-
-
Purity Calculation:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
GC Method Performance (Hypothetical Data)
| Parameter | Result |
| Retention Time | ~12.5 min |
| Resolution of Impurities | > 1.5 |
| Repeatability (% RSD of peak area) | < 2.0% |
GC Analysis Workflow Diagram
Caption: Workflow for GC purity analysis of this compound.
Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-FID |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by flame ionization detection. |
| Specificity | High; can separate structurally similar impurities. | High; good for separating volatile impurities. |
| Sensitivity | High (ng to pg level).[3] | Moderate (ng level). |
| Applicability | Broad range of non-volatile and thermally labile compounds.[3] | Volatile and thermally stable compounds.[3] |
| Sample Throughput | Moderate. | Moderate. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for this compound.
Caption: Decision tree for selecting an analytical method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Difluoro-4-nitroaniline synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions of the electrophilic nitration of 2,6-difluoroaniline or the nucleophilic aromatic substitution of a suitable precursor.
Potential Causes for Low Yield:
-
Formation of Isomeric Impurities: The directing effects of the fluorine and amino groups on the aniline ring can lead to the formation of other nitro isomers, which complicates purification and reduces the yield of the desired product.
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Oxidation of the Aniline: The amino group is susceptible to oxidation by the strong nitrating agents, leading to the formation of undesired byproducts and a decrease in the overall yield.[1]
-
Incomplete Reaction: Suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or improper concentration of reagents, can lead to incomplete conversion of the starting material.
-
Product Degradation: The product itself might be sensitive to the harsh reaction conditions, leading to degradation if the reaction is not carefully controlled.
-
Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
Strategies for Yield Improvement:
-
Amino Group Protection: To prevent oxidation and control regioselectivity, protecting the amino group as an acetanilide is a common and effective strategy.[1] The acetyl group is para-directing and can be readily removed by hydrolysis after the nitration step.[1]
-
Careful Control of Reaction Temperature: Nitration reactions are highly exothermic.[2] Maintaining a low temperature (typically 0-10 °C) is crucial to minimize side reactions and prevent product degradation.[1][2]
-
Slow, Dropwise Addition of Nitrating Agent: The nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids) should be added slowly to the solution of the starting material to maintain temperature control and prevent localized overheating.[1][2]
-
Optimization of Reaction Time: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction goes to completion without prolonged exposure to harsh conditions.[3]
-
Efficient Work-up and Purification: Pouring the reaction mixture onto crushed ice helps to precipitate the product and quench the reaction.[1] Subsequent purification by recrystallization from a suitable solvent system (e.g., ethanol/water) is essential to isolate the pure product.[1]
Q2: I am observing the formation of multiple products in my reaction mixture. How can I increase the regioselectivity for the desired 4-nitro isomer?
A2: Achieving high regioselectivity is critical for maximizing the yield of this compound. The formation of other isomers is a common issue in the nitration of substituted anilines.
Methods to Enhance Regioselectivity:
-
Protecting the Amino Group: As mentioned previously, converting the amino group to an acetanilide is the most effective way to direct the incoming nitro group to the para position. The bulky acetyl group also sterically hinders substitution at the ortho positions.
-
Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is common, other nitrating agents can be explored to potentially improve regioselectivity under milder conditions.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the nitration reaction. While strong acids often serve as both reactant and solvent, exploring co-solvents could offer some control, though this is less common for this type of reaction.
Q3: What is a reliable synthetic route for this compound, and what kind of yield can I expect?
A3: A common laboratory-scale synthesis involves the nitration of 2,6-difluoroaniline. However, a documented route with a reported yield starts from 3,4,5-trifluoronitrobenzene.
Synthetic Route from 3,4,5-Trifluoronitrobenzene:
This method involves a nucleophilic aromatic substitution reaction where the fluorine atom at the 4-position is displaced by an amino group.
-
Reaction: 3,4,5-trifluoronitrobenzene is treated with ammonia in methanol at an elevated temperature.
-
Reported Yield: A patent describes this reaction yielding this compound in a 31% yield after purification by column chromatography.[4]
Improving Yield for this Route:
-
Optimization of Reaction Conditions: The temperature, pressure, and reaction time can be systematically varied to find the optimal conditions for the substitution reaction.
-
Ammonia Concentration: The concentration of the ammonia solution is a critical parameter that can be adjusted to improve the reaction rate and yield.
-
Alternative Aminating Agents: Exploring other sources of ammonia or different aminating agents might lead to improved results.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 2,6-Difluoroacetanilide (Hypothetical Optimized Protocol)
This protocol is based on established methods for the nitration of halogenated anilines and incorporates best practices for yield improvement.
Step 1: Acetylation of 2,6-Difluoroaniline
-
In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq) to the solution.
-
Heat the mixture to a gentle reflux for 1-2 hours, monitoring the reaction progress by TLC until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring to precipitate the N-(2,6-difluorophenyl)acetamide.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Nitration of N-(2,6-difluorophenyl)acetamide
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Dissolve the dried N-(2,6-difluorophenyl)acetamide from Step 1 in concentrated sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated acetanilide.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of N-(2,6-difluoro-4-nitrophenyl)acetamide
-
To the crude nitrated acetanilide, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated this compound is then collected by filtration, washed with water, and dried.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from an ethanol/water mixture to yield a bright greenish-lemon crystalline powder.[4]
Data Presentation
Table 1: Troubleshooting Guide for this compound Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, side reactions (oxidation, over-nitration), loss during workup. | Protect the amino group, control temperature (0-10°C), monitor reaction by TLC/GC, optimize workup procedure. |
| Formation of Isomers | Poor regioselectivity. | Protect the amino group as an acetanilide to direct nitration to the para position. |
| Dark/Tarry Reaction Mixture | Oxidation of the aniline starting material or product degradation at high temperatures. | Maintain strict temperature control, ensure slow addition of the nitrating agent, and consider amino group protection. |
| Product Fails to Precipitate | Insufficient cooling or incorrect pH during workup. | Ensure the reaction mixture is poured onto a sufficient amount of ice, and carefully neutralize the solution after hydrolysis. |
| Difficult Purification | Presence of closely related isomers or byproducts. | Utilize column chromatography if recrystallization is ineffective. Ensure complete hydrolysis of the acetanilide. |
Visualizations
References
Technical Support Center: Purification of Crude 2,6-Difluoro-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Difluoro-4-nitroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. The volume of solvent used was too large. Premature crystallization on the filter paper. | Select a solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated. |
| Product Fails to Crystallize | The solution is not supersaturated. The presence of significant impurities inhibiting crystal formation. | Concentrate the solution by evaporating some of the solvent. Try seeding the solution with a pure crystal of the desired compound. Perform a pre-purification step like column chromatography to remove major impurities. |
| Oily Product Obtained | The melting point of the compound is lower than the boiling point of the solvent. Impurities are preventing crystallization. | Switch to a lower-boiling point solvent. Attempt to purify a small sample by another method (e.g., column chromatography) to obtain seed crystals. |
| Colored Impurities Persist | The impurity has similar solubility to the product. The impurity is adsorbed onto the product crystals. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). Consider column chromatography for more effective separation. |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent) polarity. Column overloading. | Perform thin-layer chromatography (TLC) to determine the optimal eluent system. Use a larger column or reduce the amount of crude material loaded. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is a widely used and effective method for purifying crude this compound, particularly for removing small amounts of impurities. For more challenging separations, column chromatography is recommended.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Additionally, it should not react with the compound and should be easily removable after crystallization. Based on procedures for similar compounds like 2,6-dichloro-4-nitroaniline, glacial acetic acid or a mixture of acetic acid and an alcohol (e.g., ethanol) can be good starting points.[1]
Q3: What are the likely impurities in crude this compound?
A3: While specific impurities depend on the synthetic route, potential contaminants could include unreacted starting materials, isomers (e.g., 2,4-Difluoro-6-nitroaniline), and byproducts from side reactions. For a related compound, 2,6-dichloro-4-nitroaniline, an impurity noted is the mono-chlorinated intermediate, 2-chloro-4-nitroaniline.[2]
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication that the sample is still impure. Pure crystalline solids typically have a sharp melting point. Further purification steps are necessary.
Q5: Can I use activated charcoal to decolorize my product?
A5: Yes, activated charcoal can be effective in removing colored impurities. However, it should be used judiciously as it can also adsorb your desired product, leading to lower yields. It is typically added to the hot solution before filtration.
Experimental Protocols
Recrystallization Protocol (General Procedure)
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents to find a suitable one.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely under vacuum.
Column Chromatography Protocol (General Procedure)
-
Stationary Phase Preparation: Pack a chromatography column with silica gel or another suitable stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Start the elution with a non-polar solvent and gradually increase the polarity of the eluent. Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of 4-Nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of 4-nitroaniline.
Troubleshooting Guides
Issue 1: Low or No Yield of Fluorinated Product in Balz-Schiemann Reaction
Q1: My Balz-Schiemann reaction with 4-nitroaniline is resulting in a low yield or no desired product. What are the potential causes and solutions?
A1: Low yields in the Balz-Schiemann reaction are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Incomplete Diazotization: The initial conversion of the amino group of 4-nitroaniline to a diazonium salt is critical.
-
Troubleshooting:
-
Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt.
-
Verify the purity and stoichiometry of sodium nitrite. Use a slight excess (e.g., 1.1 equivalents).
-
Ensure a sufficiently acidic medium (e.g., using HBF₄) to generate nitrous acid in situ.
-
-
-
Precipitation of Diazonium Salt: The diazonium tetrafluoroborate salt of 4-nitroaniline should precipitate from the aqueous solution.
-
Troubleshooting:
-
If no precipitate forms, the diazotization may be incomplete.
-
Ensure the solution is sufficiently concentrated.
-
-
-
Inefficient Thermal Decomposition: The decomposition of the isolated diazonium salt to the aryl fluoride requires careful temperature control.
-
Troubleshooting:
-
The decomposition temperature is critical and substrate-dependent. Gradually increase the temperature and monitor for nitrogen evolution. Excessive heat can lead to charring and side reactions.[1]
-
Consider performing the decomposition in a high-boiling point, inert solvent to ensure even heat distribution.[2]
-
-
-
Side Reactions: The presence of water or other nucleophiles can lead to the formation of phenols or other byproducts.
-
Troubleshooting:
-
Thoroughly dry the isolated diazonium salt before thermal decomposition.
-
-
Issue 2: Poor Selectivity and Formation of Byproducts
Q2: I am observing significant byproduct formation in my fluorination reaction. How can I improve the selectivity for the desired fluorinated 4-nitroaniline derivative?
A2: Byproduct formation can arise from several sources, including side reactions of the starting material or intermediates.
-
Phenol Formation: In the Balz-Schiemann reaction, residual water can react with the diazonium salt to form 4-nitrophenol.
-
Troubleshooting: Ensure the diazonium tetrafluoroborate salt is completely dry before the decomposition step.
-
-
Tar Formation: Overheating during the thermal decomposition step of the Balz-Schiemann reaction can lead to complex, tar-like byproducts.
-
Troubleshooting: Optimize the decomposition temperature by slow and controlled heating. Using an appropriate solvent can help moderate the reaction.[2]
-
-
Di-substituted Products: In some fluorination methods, over-fluorination can occur.
-
Troubleshooting: Carefully control the stoichiometry of the fluorinating agent. Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction upon consumption of the starting material.[3]
-
Frequently Asked Questions (FAQs)
Q3: What are the primary methods for the fluorination of 4-nitroaniline?
A3: The most common and direct method for converting 4-nitroaniline to a fluorinated analog is the Balz-Schiemann reaction . This reaction transforms the primary aromatic amine into a diazonium tetrafluoroborate salt, which upon heating, yields the corresponding aryl fluoride.[2][4]
Another potential, though less direct, approach is through nucleophilic aromatic substitution (SNAr) . This would typically involve a multi-step synthesis where the amino group is first transformed or protected, and another leaving group (like a halogen) is introduced onto the aromatic ring, which is then displaced by a fluoride ion. The nitro group itself can also act as a leaving group in SNAr reactions under specific conditions.[5]
Q4: Can I use electrophilic fluorinating agents for this transformation?
A4: Direct electrophilic fluorination of 4-nitroaniline is challenging. The amino group is activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. This can lead to a complex mixture of products and potential side reactions with the amino group. Generally, methods like the Balz-Schiemann reaction are preferred for introducing fluorine to an aniline derivative.
Q5: What are the key safety precautions when performing a Balz-Schiemann reaction?
A5: The Balz-Schiemann reaction involves potentially hazardous intermediates.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry, especially when subjected to heat or shock. Handle them with care and in small quantities.[2][6]
-
Fluoroboric Acid (HBF₄): This is a corrosive and toxic acid. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thermal Decomposition: The decomposition of the diazonium salt can be highly exothermic. It is crucial to control the heating rate to avoid a runaway reaction.[2]
Q6: How can I monitor the progress of my fluorination reaction?
A6: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the consumption of the starting material (4-nitroaniline) and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the identity of the products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to monitor the reaction progress.[1]
Data Presentation
Table 1: Comparison of Fluorination Methodologies for Nitroaniline Derivatives
| Target Compound | Starting Material | Synthesis Method | Key Reagents | Reaction Time | Yield (%) |
| 4-Fluoro-2-nitroaniline | p-Fluoroacetanilide | Nitration followed by hydrolysis (Microchannel Reactor) | 68% Nitric acid, Acetic acid/anhydride | 50-200 seconds (Nitration) | 83-94%[7][8] |
| 2-Fluoro-5-nitroaniline | 2,4-Dinitrofluorobenzene | Selective reduction of nitro group | Iron powder, Acetic acid | 1.5 hours | 79%[7] |
| 4-fluoro-N-methyl-3-nitroaniline | 4-fluoro-3-nitroaniline | Methylation | Formaldehyde, Sulfuric acid | Not specified | High |
Experimental Protocols
Protocol 1: General Procedure for the Balz-Schiemann Reaction of 4-Nitroaniline
-
Diazotization:
-
Dissolve 4-nitroaniline in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The corresponding diazonium tetrafluoroborate salt should precipitate.
-
-
Isolation of the Diazonium Salt:
-
Collect the precipitated diazonium salt by filtration.
-
Wash the salt with cold water, followed by a cold volatile solvent (e.g., diethyl ether) to aid in drying.
-
Dry the salt thoroughly under vacuum. Caution: Dry diazonium salts can be explosive.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium salt in a flask equipped with a condenser.
-
Control the heating to initiate a steady evolution of nitrogen gas.
-
The fluorinated product can be isolated from the residue by distillation or extraction.
-
Mandatory Visualization
Caption: Experimental workflow for the Balz-Schiemann reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. benchchem.com [benchchem.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
"troubleshooting guide for the synthesis of dichloronitroaniline"
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of dichloronitroaniline, with a focus on 2,6-dichloro-4-nitroaniline. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 2,6-dichloro-4-nitroaniline through the chlorination of 4-nitroaniline.
Question 1: Why is the yield of 2,6-dichloro-4-nitroaniline lower than expected?
Potential Causes and Solutions:
-
Incomplete Reaction: The chlorination of 4-nitroaniline is a stepwise process, first forming 2-chloro-4-nitroaniline as an intermediate.[1] Insufficient reaction time or inadequate chlorinating agent can lead to a mixture of the mono- and di-chloro products, thus lowering the yield of the desired product.
-
Solution: Ensure the reaction is monitored to completion, for instance by using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). It may be necessary to extend the reaction time or use a slight excess of the chlorinating agent.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical factor. Low temperatures can result in a slow reaction rate, while excessively high temperatures can lead to the formation of undesired byproducts and decomposition, ultimately reducing the yield.[1][2]
-
Solution: The synthesis is often carried out in stages with specific temperature controls. For example, a two-stage chlorination with an initial temperature of 5-10°C, followed by a period at 15-20°C, has been shown to be effective.[1] Another approach involves carrying out the reaction at an elevated temperature of 95-110°C in a concentrated hydrochloric acid medium to favor a high yield.[2] It is crucial to adhere to the temperature parameters of the specific protocol being used.
-
-
Incorrect Acid Concentration: The concentration of the acid used as the reaction medium, typically hydrochloric acid, significantly influences the reaction's efficiency. A suboptimal acid concentration can lead to poor yields.[1][2]
-
Loss During Workup and Purification: The product can be lost during the isolation and purification steps, such as filtration and washing.
Question 2: My final product is impure. What are the likely contaminants and how can I remove them?
Potential Impurities and Purification Strategies:
-
2-Chloro-4-nitroaniline: This is the primary byproduct resulting from incomplete dichlorination and is a common impurity.[1]
-
2,4-dichloro-6-nitroaniline: This is an isomeric byproduct that can form during the reaction.[2]
-
Identification: Chromatographic techniques can also be used to identify this isomer.
-
Removal: Recrystallization is the recommended method for removing this impurity.
-
-
Unreacted 4-nitroaniline: The presence of the starting material in the final product indicates an incomplete reaction.
-
Identification: Easily detectable by TLC or HPLC.
-
Removal: Recrystallization can effectively separate the more polar starting material from the less polar dichlorinated product.
-
-
Polymerization Products: Under certain conditions, especially in strongly acidic or basic environments, side reactions can lead to the formation of dark, viscous, or tar-like substances, which are difficult to remove.[4]
-
Prevention: Careful control of reaction parameters such as temperature and the rate of reagent addition is crucial to minimize the formation of these byproducts.
-
Data on Product Purity and Yield:
| Reaction Conditions | Purity of 2,6-dichloro-4-nitroaniline | Yield | Reference |
| Chlorination with chlorine bleaching liquor in 3-6 moles of HCl, with a dispersing agent, at 5-10°C then 15-20°C. | At least 97% | 90% | [1] |
| Chlorination with chlorine gas in 4-7.5 N HCl at 95-110°C. | High quality | >80% | [2] |
| Chlorination with potassium chlorate in concentrated HCl at 50°C. | High (Melting point 185-188°C) | 87% | [3] |
Experimental Protocols
Synthesis of 2,6-dichloro-4-nitroaniline via Chlorination with Potassium Chlorate
This protocol is adapted from a literature procedure.[3]
-
Dissolution of Starting Material: In a reaction flask, dissolve 28 g of 4-nitroaniline in 250 ml of concentrated hydrochloric acid. Heat the mixture to 50°C to facilitate dissolution.
-
Addition of Chlorinating Agent: Prepare a solution of 16.4 g of potassium chlorate in 350 ml of water. Gradually add this solution to the 4-nitroaniline solution from a dropping funnel at approximately 25°C.
-
Precipitation: Once the addition of the potassium chlorate solution is complete, dilute the reaction mixture with a large volume of water. This will cause the 2,6-dichloro-4-nitroaniline to precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid thoroughly with water, followed by a small amount of cold alcohol.
-
Purification: Purify the crude product by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol. The purified product should be lemon-yellow needles.[3]
Visualizations
Experimental Workflow for the Synthesis of 2,6-dichloro-4-nitroaniline
Caption: A flowchart illustrating the key steps in the synthesis of 2,6-dichloro-4-nitroaniline.
Reaction Pathway for the Synthesis of 2,6-dichloro-4-nitroaniline
Caption: The reaction pathway for the dichlorination of 4-nitroaniline, showing the formation of the desired product and a common isomeric byproduct.
References
"challenges in the scale-up of 2,6-Difluoro-4-nitroaniline production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 2,6-Difluoro-4-nitroaniline production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Consider extending the reaction time or cautiously increasing the temperature. |
| Side Reactions: Formation of byproducts due to poor temperature control or incorrect stoichiometry. | Ensure precise temperature control, especially during the addition of reagents. Optimize the molar ratio of reactants. | |
| Product Loss During Workup: Inefficient extraction or loss during crystallization. | Optimize the extraction solvent and pH. For crystallization, carefully select the solvent system and control the cooling rate to maximize recovery. | |
| Impurity Formation | Over-nitration/Side-nitration: Presence of dinitro or other isomeric nitro compounds. | Control the addition rate and temperature of the nitrating agent. Ensure efficient mixing to avoid localized high concentrations of reagents. |
| Incomplete Precursor Reaction: Residual starting materials in the final product. | Drive the initial reaction to completion by optimizing reaction time and temperature. | |
| Hydrolysis of Fluoro-substituents: Possible under harsh acidic or basic conditions at elevated temperatures. | Maintain moderate temperature and pH during the reaction and workup. | |
| Poor Product Color (Darker than expected) | Presence of Oxidative Byproducts: Oxidation of the aniline moiety. | Use a protective atmosphere (e.g., nitrogen) to minimize oxidation. Ensure the purity of starting materials and solvents. |
| Thermal Degradation: Decomposition of the product at high temperatures. | Avoid excessive temperatures during reaction, distillation, and drying. | |
| Difficulty in Purification | Oily Product: Presence of impurities that inhibit crystallization. | Attempt to purify a small sample by column chromatography to identify and remove the problematic impurity. Consider a solvent-antisolvent crystallization method. |
| Co-crystallization of Impurities: Impurities with similar solubility to the desired product. | Experiment with different crystallization solvents or solvent mixtures. A final purification step by fractional distillation under reduced pressure may be necessary. | |
| Safety Concerns | Thermal Runaway: Exothermic nitration reaction leading to a rapid increase in temperature and pressure. | Ensure adequate cooling capacity for the reactor size. Use a semi-batch process where the nitrating agent is added slowly. For large-scale production, consider using a continuous flow reactor for better heat management.[1][2] |
| Handling of Corrosive and Toxic Materials: Use of strong acids and handling of nitroaromatic compounds. | Use appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.[3] Work in a well-ventilated area or fume hood. |
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for this compound?
A frequently cited laboratory-scale synthesis involves the nucleophilic aromatic substitution of 3,4,5-trifluoronitrobenzene with ammonia in a solvent such as methanol at elevated temperatures and pressures.[4]
2. What are the critical safety precautions to take during the nitration step in related syntheses?
Nitration reactions are highly exothermic and can pose a risk of thermal runaway.[1][2] It is crucial to have robust temperature control, adequate cooling, and slow, controlled addition of the nitrating agent. The use of continuous flow reactors is an effective strategy to mitigate these risks during scale-up.[1][2] Additionally, appropriate personal protective equipment must be worn to protect against corrosive acids and toxic fumes.[3]
3. How can I minimize the formation of isomeric impurities?
The formation of isomers is highly dependent on the synthetic route. In the case of direct nitration of a difluoroaniline precursor, protecting the amino group as an acetanilide can direct the nitration to the desired para-position and prevent oxidation of the amino group.
4. What are suitable purification methods for large-scale production?
For large-scale production, crystallization is the most common and cost-effective purification method.[5] The choice of solvent is critical and may require screening of several options to achieve good recovery and purity. For high-purity requirements, a final distillation under high vacuum may be considered.
5. What are the typical yields and purity levels for this compound?
A lab-scale synthesis of this compound from 3,4,5-trifluoro-1-nitrobenzene has been reported with a yield of 31%.[4] Commercially available this compound is typically offered with a minimum purity of 98% (by GC).[6] For analogous compounds like 2,6-dichloro-4-nitroaniline, industrial processes can achieve yields of up to 90% with purities of at least 97%.[3]
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is based on the reaction of 3,4,5-trifluoronitrobenzene with ammonia.[4]
Materials:
-
3,4,5-Trifluoronitrobenzene
-
Methanol
-
7N Ammonia in Methanol
-
Ethyl Acetate
-
Water
-
Anhydrous Magnesium Sulfate
-
Silica Gel
Procedure:
-
In a pressure vessel, dissolve 3,4,5-trifluoro-1-nitrobenzene (e.g., 5 g, 28.4 mmol) in a 7N solution of ammonia in methanol (e.g., 30 mL).
-
Seal the vessel and stir the reaction mixture at 80°C for 48 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (e.g., 50 mL).
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 100 mL).
-
Combine the organic phases and wash sequentially with water (e.g., 2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexane mixture) to afford this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 23156-27-6[7] |
| Molecular Formula | C₆H₄F₂N₂O₂[7] |
| Molecular Weight | 174.10 g/mol [7][8] |
| Melting Point | 160-164°C[6] |
| Boiling Point | 293.1°C (at 760 mmHg)[6] |
| Appearance | Solid, crystalline powder[4][6] |
Table 2: Comparison of Yield and Purity in Related Processes
| Compound | Scale | Yield | Purity |
| This compound | Lab-scale | 31%[4] | Not specified |
| 2,6-Dichloro-4-nitroaniline | Industrial | ~90%[3] | >97% (HPLC)[3] |
Visualizations
Caption: Synthesis of this compound.
Caption: A logical workflow for troubleshooting production issues.
Caption: Critical safety factors for process scale-up.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 4. This compound CAS#: 23156-27-6 [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 23156-27-6 this compound AKSci N601 [aksci.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C6H4F2N2O2 | CID 2774175 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Isomeric Impurities in Difluoroaniline Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification, control, and removal of isomeric impurities during the synthesis of difluoroanilines.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in difluoroaniline synthesis?
A1: Impurities in difluoroaniline synthesis can be broadly categorized into three main types:
-
Organic Impurities: These include starting materials, intermediates, by-products from the synthetic route, and degradation products. A significant challenge within this category is the presence of positional isomers (e.g., 2,4-difluoroaniline as an impurity in a 2,6-difluoroaniline synthesis).[1][2]
-
Inorganic Impurities: These can consist of reagents, catalysts, and heavy metals.[1]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis process may remain in the final product.[1]
Q2: Why is controlling isomeric impurities crucial in drug development?
A2: Isomeric impurities are of significant concern in pharmaceutical development because they have the same molecular weight and similar physicochemical properties as the active pharmaceutical ingredient (API), making them difficult to separate.[3] The presence of unintended isomers can affect the safety, efficacy, and quality of the final drug product, and regulatory agencies have stringent requirements for their identification and quantification.[3][] Different isomers can exhibit varied pharmacological or toxicological profiles.[5][6]
Q3: What are the primary analytical techniques for identifying and quantifying difluoroaniline isomers?
A3: The most effective methods for assessing the purity of difluoroanilines and quantifying isomeric impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] HPLC is particularly powerful for routine purity assessment and quantification, while GC-MS is excellent for volatile isomers and provides structural information.[3][8] NMR spectroscopy is indispensable for detailed structural elucidation of the main compound and any impurities.[8][9]
Q4: Which purification techniques are most effective for removing isomeric impurities?
A4: A multi-step approach is often necessary to achieve high purity (>99%). This typically involves an initial bulk purification step like recrystallization or vacuum distillation, followed by fine purification using column chromatography to separate closely related isomers.[7]
Troubleshooting Guides
Low Yield and Purity after Recrystallization
| Issue | Possible Cause | Solution |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system to fine-tune solubility.[7] |
| Too much solvent was used, preventing the solution from reaching saturation upon cooling. | Use the minimal amount of hot solvent required to fully dissolve the crude product.[7] | |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger crystals.[7] | |
| Product is Oily or Impure | The chosen solvent is not appropriate, and impurities are co-crystallizing with the product. | Experiment with different solvents or solvent mixtures. Sometimes a solvent that is a poor solvent for the desired compound but a good solvent for the impurity can be used to wash the crude solid. |
| Incomplete removal of mother liquor. | Ensure efficient filtration and wash the collected crystals with a minimal amount of cold, fresh solvent to remove residual impurities.[10] |
Poor Separation of Isomers by Column Chromatography
| Issue | Possible Cause | Solution |
| Co-elution of Isomers | The polarity of the eluent is too high. | Decrease the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can significantly improve separation.[7] |
| The stationary phase (e.g., silica gel) is not providing sufficient selectivity. | Consider using a different stationary phase. For aromatic isomers, stationary phases that allow for π-π interactions can be beneficial.[11] Mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms can also be effective.[11][12] | |
| The column is overloaded with the crude sample. | Reduce the amount of sample loaded onto the column to ensure a concentrated band at the top.[7] | |
| Peak Tailing | Strong interaction between the basic aniline compounds and acidic silanol groups on the silica gel. | Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress the interaction with free silanol groups.[11] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Isomeric Purity Assessment
This protocol is a general method for the routine purity assessment of difluoroaniline isomers.
-
Instrument: HPLC system with a UV detector.[8]
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
Gradient:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (equilibration)[8]
-
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30 °C[8]
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 10 µL[8]
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.[8]
Protocol 2: Purification by Column Chromatography
This is a general procedure for the separation of difluoroaniline isomers.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.[7]
-
Sample Loading: Dissolve the crude difluoroaniline in a minimal amount of the mobile phase or a suitable volatile solvent and load it onto the top of the column.[7]
-
Elution: Begin elution with a low polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).[7] A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to achieve good separation of isomers.[7]
-
Fraction Collection: Collect fractions and monitor the elution of the product and impurities using TLC or UV-Vis spectroscopy.[7]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified difluoroaniline isomer.[7]
Protocol 3: Purification by Recrystallization
This protocol outlines the general steps for purifying solid difluoroaniline derivatives.
-
Solvent Selection: Choose a solvent in which the difluoroaniline is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[10]
-
Cooling: Allow the solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals.[7] Further cooling in an ice bath can maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[7]
-
Drying: Dry the purified crystals under vacuum.[7]
Visual Workflows and Decision Trees
References
- 1. benchchem.com [benchchem.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. ijpras.com [ijpras.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. benchchem.com [benchchem.com]
- 12. helixchrom.com [helixchrom.com]
Technical Support Center: Degradation Pathways of Nitroaromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of nitroaromatic compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in this field.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial strategies for degrading nitroaromatic compounds?
A1: Microorganisms employ two main strategies for the degradation of nitroaromatic compounds: aerobic and anaerobic pathways. Under aerobic conditions, bacteria often utilize oxygenases (monooxygenases and dioxygenases) to attack the aromatic ring or nitroreductases to reduce the nitro group.[1][2][3] Anaerobic degradation primarily involves the reduction of the nitro groups, which can lead to the formation of amino derivatives.[4]
Q2: Why are some nitroaromatic compounds more resistant to degradation than others?
A2: The recalcitrance of nitroaromatic compounds is influenced by several factors. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and resistant to oxidative attack.[3] The number and position of nitro groups also play a crucial role; for instance, multiply nitrated compounds like 2,4,6-trinitrotoluene (TNT) are generally more resistant to aerobic degradation than singly nitrated compounds.[5][6]
Q3: What are the common intermediates formed during the degradation of nitroaromatic compounds?
A3: Common intermediates vary depending on the compound and the degradation pathway. In reductive pathways, nitroso and hydroxylamino-aromatics are transient intermediates, often leading to the formation of more stable amino-aromatic compounds.[4] For example, the anaerobic degradation of TNT can produce aminodinitrotoluenes and diaminonitrotoluenes.[7] Oxidative pathways can generate catechols and other hydroxylated intermediates before ring cleavage.
Q4: Can microorganisms use nitroaromatic compounds as a sole source of carbon and nitrogen?
A4: Yes, several bacterial strains have been isolated that can utilize specific nitroaromatic compounds as their sole source of carbon, nitrogen, and energy.[3] For example, some Pseudomonas species can grow on 2,4-dinitrotoluene (2,4-DNT) under aerobic conditions, mineralizing the compound completely.[8]
Q5: What are the key enzymes involved in the initial steps of nitroaromatic compound degradation?
A5: The key enzymes initiating degradation include:
-
Nitroreductases: These enzymes catalyze the reduction of the nitro group to nitroso, hydroxylamino, and amino groups.
-
Monooxygenases: These enzymes incorporate one atom of oxygen into the aromatic ring, which can lead to the elimination of the nitro group.
-
Dioxygenases: These enzymes incorporate both atoms of oxygen into the aromatic ring, often leading to the formation of a diol intermediate and subsequent elimination of the nitro group.[4]
Troubleshooting Guides
Issue 1: Low or No Degradation of the Target Nitroaromatic Compound
| Potential Cause | Troubleshooting Step |
| Inappropriate microbial culture | Ensure the selected microbial strain or consortium is capable of degrading the specific nitroaromatic compound. Not all microorganisms can degrade all nitroaromatics. |
| Sub-optimal environmental conditions | Optimize critical parameters such as pH, temperature, and aeration (for aerobic degradation). Refer to the quantitative data tables below for optimal ranges for specific compounds. |
| Toxicity of the nitroaromatic compound | High concentrations of nitroaromatic compounds can be toxic to microorganisms.[9] Start with a lower concentration of the target compound and gradually increase it as the culture adapts. |
| Lack of essential nutrients or co-substrates | Ensure the growth medium contains all necessary nutrients. Some degradation pathways, particularly under anaerobic conditions, may require a co-substrate to provide reducing equivalents.[4] |
| Accumulation of inhibitory intermediates | The accumulation of degradation intermediates can inhibit further breakdown.[10] Monitor the concentration of intermediates and consider using a mixed microbial culture capable of degrading them. |
Issue 2: Inconsistent or Non-Reproducible Degradation Results
| Potential Cause | Troubleshooting Step |
| Inconsistent inoculum | Standardize the inoculum size and growth phase for each experiment. Use a consistent method for preparing and transferring the microbial culture. |
| Variability in experimental setup | Ensure all experimental conditions (e.g., shaking speed, temperature, media composition) are identical across all replicates and experiments. |
| Analytical errors | Calibrate analytical instruments like HPLC regularly. Prepare fresh standards for each analysis and include appropriate controls. Refer to the HPLC troubleshooting section for more details. |
Issue 3: Accumulation of Toxic Intermediates
| Potential Cause | Troubleshooting Step |
| Incomplete degradation pathway | The microbial strain may only be capable of partial transformation. Consider using a microbial consortium with complementary degradation capabilities. |
| Rate-limiting step in the pathway | The accumulation of an intermediate may indicate a bottleneck in the degradation pathway. Try to optimize conditions to enhance the activity of the enzyme responsible for the next step. |
| Inhibition by the intermediate | The accumulated intermediate itself might be inhibiting the degradation process.[10] Try to remove the intermediate or use a lower initial concentration of the parent compound. |
Data Presentation
Table 1: Optimal Conditions for Aerobic Degradation of Dinitrotoluenes (DNTs)
| Microorganism/Consortium | Substrate | Optimal pH | Optimal Temperature (°C) | Degradation Efficiency | Reference |
| Mixed Culture | 2,4-DNT & 2,6-DNT | Not Specified | Not Specified | >98% for 2,4-DNT, >94% for 2,6-DNT | [1] |
| Phanerochaete chrysosporium | 2,4-DNT | Not Specified | Not Specified | Stoichiometric release of nitrate | [8] |
Table 2: Anaerobic Degradation of 2,4,6-Trinitrotoluene (TNT)
| Condition | Key Metabolites Identified | Degradation Rate | Reference |
| Immobilized microorganism-biological filter | 2-amino-4,6-dinitrotoluene, 4-amino-2,6-dinitrotoluene, 2,4-diamino-6-nitrotoluene | >97.5% with sufficient ethanol | [7] |
| Anaerobic sludge | Aminodinitrotoluenes, diaminonitrotoluenes | Inhibition by accumulating intermediates observed | [10] |
Experimental Protocols
Protocol 1: General Procedure for Microbial Degradation of Nitroaromatic Compounds in Liquid Culture
-
Prepare the Growth Medium: Prepare a suitable mineral salts medium for the selected microorganism. The composition will vary depending on the specific strain's requirements. Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterile medium with a fresh, actively growing culture of the microorganism. The inoculum size should be standardized (e.g., 1-5% v/v).
-
Acclimation (Optional but Recommended): If the culture has not been previously exposed to the nitroaromatic compound, a gradual acclimation period may be necessary. Start with a low concentration and incrementally increase it over several transfers.
-
Initiate the Degradation Experiment: Add the nitroaromatic compound to the inoculated medium to the desired final concentration. Use a stock solution of the compound prepared in a suitable solvent (e.g., acetone or methanol) and ensure the final solvent concentration is not inhibitory to the microorganisms. Include a sterile control (medium with the nitroaromatic compound but no inoculum) to account for abiotic losses.
-
Incubation: Incubate the cultures under the desired conditions (e.g., 30°C, 150 rpm for aerobic cultures). For anaerobic cultures, ensure the headspace is purged with an inert gas (e.g., nitrogen) and the flasks are sealed.
-
Sampling: At regular time intervals, aseptically withdraw samples from the cultures.
-
Sample Preparation: Prepare the samples for analysis. This may involve centrifugation to remove cells and filtration of the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the concentration of the parent nitroaromatic compound and its degradation products using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: HPLC Analysis of Nitroaromatic Compounds and Their Metabolites
This is a general protocol and may require optimization for specific compounds and matrices.
-
Instrumentation: Use an HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of nitroaromatic compounds.[11]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed. For example, a common mobile phase for explosives analysis is a methanol:water mixture.[12]
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[12]
-
Detection: Monitor the eluent at a wavelength where the compounds of interest have strong absorbance, often around 254 nm.[12]
-
Sample Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample.
-
Calibration: Prepare a series of standard solutions of the parent compound and any available metabolite standards of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Determine the concentration of the compounds in the experimental samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: Aerobic degradation pathways of nitroaromatic compounds.
Caption: Anaerobic reductive pathway of nitroaromatic compounds.
Caption: Experimental workflow for a microbial degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. cortecvci.com [cortecvci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. eolss.net [eolss.net]
- 10. Effects of TNT and its metabolites on anaerobic TNT degradation (Journal Article) | OSTI.GOV [osti.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted anilines, with a specific focus on the critical role of solvent effects.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in the synthesis of substituted anilines?
A1: Solvent selection is paramount as it directly influences reaction kinetics, yield, and selectivity. The solvent's properties—such as polarity, protic or aprotic nature, and coordinating ability—can stabilize or destabilize reactants, intermediates, and transition states. For instance, polar aprotic solvents can accelerate SNAr reactions, while non-polar solvents are often preferred for certain cross-coupling reactions like the Ullmann condensation.[1][2] An incorrect solvent choice can lead to low yields, slow reaction rates, or the formation of undesirable side products.
Q2: What are the general differences between polar protic, polar aprotic, and non-polar solvents in these syntheses?
A2:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form strong hydrogen bonds.[3] They are effective at solvating both cations and anions. However, they can deactivate strong nucleophiles (like amines) by forming a solvent shell around them, which can slow down certain reactions like SN2 or SNAr.[3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating anions.[5] This leaves the anionic nucleophile "naked" and more reactive, making these solvents ideal for accelerating SNAr and some cross-coupling reactions.[2][6]
-
Non-Polar/Weakly Polar Solvents (e.g., toluene, dioxane, THF): These solvents are often used in transition-metal-catalyzed reactions like the Buchwald-Hartwig amination and Ullmann condensation.[1][7][8] They are generally poor at solvating ions but are effective at dissolving the organic reactants and catalyst complexes. Their choice can influence catalyst solubility, stability, and activity.
Q3: My reaction yield is consistently low. Could the solvent be the primary issue?
A3: Yes, the solvent is a very common cause of low yields. A suboptimal solvent can lead to several problems: incomplete dissolution of reactants or catalysts, promotion of side reactions (e.g., hydrodehalogenation in Buchwald-Hartwig reactions), or deactivation of the catalyst or nucleophile.[7][8][9] It is always advisable to consult the literature for the specific reaction type and substrates you are using and consider screening a few different recommended solvents.
Q4: How does solvent polarity affect the nucleophilicity of aniline?
A4: The nucleophilicity of aniline can be significantly influenced by the solvent. In polar protic solvents, hydrogen bonding between the solvent and the amine's lone pair can create a solvent shell, which stabilizes the aniline but reduces its availability to attack an electrophile, thereby lowering its effective nucleophilicity.[4][10] Conversely, polar aprotic solvents do not form strong hydrogen bonds with the amine, leaving the lone pair more available and enhancing its nucleophilicity.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds. Solvent choice is critical for catalyst stability and activity.
Q: My Buchwald-Hartwig reaction is sluggish and gives a low yield using THF. What solvent should I try next?
A: While THF is sometimes used, it is not always effective.[7] Toluene and 1,4-dioxane are more common and often provide better results for a wide range of substrates.[7][8] For improved safety and sustainability, consider greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or methyl tert-butyl ether (MTBE), which have been shown to be superior solvents in some cases.[11] Polar aprotic solvents like DMF or NMP can sometimes lead to low conversions.[7]
Q: I am observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) as a side product. Can the solvent influence this?
A: Yes, the solvent can play a role. Hydrodehalogenation can be more prevalent in certain solvents, particularly if there are sources of protic impurities. Switching to a rigorously dried, less polar solvent like toluene may help minimize this side reaction. Additionally, optimizing the ligand and base is crucial.
Q: Can I run a Buchwald-Hartwig amination in protic solvents like water or alcohols?
A: Yes, modern advancements allow for Buchwald-Hartwig aminations in aqueous or alcoholic solvents, often using specific water-soluble ligands or surfactants to create micelles.[7][8] This approach is environmentally advantageous. However, it may require specific catalytic systems and can sometimes lead to competing hydrolysis or alkoxylation of the aryl halide.[7]
Data Presentation: Solvent Effects on Buchwald-Hartwig Amination
| Solvent | Yield (%) | Reaction Time (h) | Notes |
| Toluene | 95 | 12 | Commonly used, good for a wide range of substrates.[7] |
| 1,4-Dioxane | 92 | 12 | Effective, but has safety and environmental concerns.[8] |
| 2-MeTHF | 96 | 10 | A greener alternative, can show improved kinetics.[11] |
| MTBE | 94 | 12 | Another greener alternative to traditional ether solvents.[11] |
| THF | Low to Moderate | 24 | Often less effective than toluene or dioxane.[7] |
| DMF | Low Conversion | 24 | Generally not recommended for this reaction.[7] |
| Water (with surfactant) | 85 | 18 | Requires specialized catalytic systems.[8] |
Troubleshooting Guide: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that is a classical method for C-N bond formation. Traditional methods often require harsh conditions.
Q: My Ullmann reaction requires temperatures over 200°C and still gives a poor yield. How can I improve this?
A: The high temperatures are characteristic of traditional Ullmann reactions, which often use high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or DMF.[12] Modern protocols often use a combination of a ligand (like a diamine) and a different solvent system to enable the reaction at much lower temperatures (60-100°C).[13] Non-polar solvents such as toluene or xylene have also been shown to be effective with the right catalyst system.[1]
Q: I am attempting a ligand-free Ullmann coupling. How critical is the solvent choice here?
A: In ligand-free systems, the solvent's role becomes even more critical. It may need to help stabilize the copper catalyst. Novel media like deep eutectic solvents (DESs) have been shown to be highly effective, acting as both the solvent and a promoter for the reaction, allowing for mild, ligand-free conditions.[13]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a key method for synthesizing anilines from electron-deficient aryl halides. The reaction proceeds via a negatively charged intermediate (Meisenheimer complex).
Q: My SNAr reaction between an electron-deficient aryl chloride and aniline is extremely slow. How can a solvent change accelerate it?
A: The rate-limiting step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[14] Polar aprotic solvents like DMSO, DMF, or NMP are ideal for this reaction.[2] They excel at stabilizing the delocalized negative charge of the Meisenheimer intermediate without strongly solvating the aniline nucleophile, leading to significant rate acceleration.[2][14]
Q: Why are protic solvents like ethanol generally poor choices for SNAr reactions?
A: Protic solvents can severely hinder SNAr reactions by forming strong hydrogen bonds with the aniline nucleophile.[4] This "caging" effect stabilizes the nucleophile, increasing the energy required for it to attack the aromatic ring and thus slowing the reaction dramatically.[4]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination in 2-MeTHF
-
Reaction: Coupling of 4-bromotoluene with aniline.
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., XPhos, 2.5 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add 4-bromotoluene (1.0 equivalent) and aniline (1.2 equivalents).
-
Add anhydrous 2-methyltetrahydrofuran (2-MeTHF) to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.
-
Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: SNAr Reaction in DMSO
-
Reaction: Synthesis of N-(2,4-dinitrophenyl)aniline.
-
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 equivalent) in dimethyl sulfoxide (DMSO).
-
Add aniline (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to act as an acid scavenger.[2]
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) while monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove DMSO and salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) if necessary.
-
Visualizations
Caption: Workflow for solvent selection in aniline synthesis.
Caption: Stabilization of the SNAr intermediate by polar aprotic solvents.
Caption: Solvent role in the Buchwald-Hartwig catalytic cycle.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Aromatic Nucleophilic Substitution [fishersci.se]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 14. researchgate.net [researchgate.net]
"monitoring the progress of 2,6-Difluoro-4-nitroaniline reactions by TLC/GC"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2,6-Difluoro-4-nitroaniline using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A common starting point for non-polar to moderately polar compounds is a mixture of ethyl acetate and a non-polar solvent like hexane.[1] For the purification of this compound, a mobile phase of 20% ethyl acetate in hexane has been shown to be effective for column chromatography, which is a strong indicator for a good TLC solvent system.[2]
Q2: My spots are streaking on the TLC plate. What could be the cause?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[1][3][4] Try diluting your sample before spotting it.
-
Highly Polar Compounds: this compound is a polar molecule. Strongly acidic or basic compounds can interact strongly with the silica gel, leading to streaking.[3][4] Adding a small amount of a modifier to your eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can help to create sharper spots.[5]
-
Inappropriate Solvent: If the solvent is too polar, it may not effectively move the compound, leading to streaking. Conversely, if it's not polar enough, the compound may not move from the baseline.
Q3: I don't see any spots on my TLC plate after development. What should I do?
A3: There are a few possibilities if no spots are visible:
-
Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[1][3][5]
-
Compound is not UV-active: While many aromatic compounds are UV-active, it's possible your compound isn't visible under the UV lamp. Try using a different visualization technique, such as staining with potassium permanganate or iodine vapor.[3][5]
-
Sample Evaporation: If your compound is volatile, it may have evaporated from the plate during development.
Q4: What type of GC column is suitable for analyzing this compound?
A4: For the analysis of nitroanilines and their derivatives, a mid-polarity column is generally a good choice. An Agilent FactorFour VF-200ms column has been used successfully for the separation of various nitro compounds.[6] A standard DB-5 or SE-54 type column could also be effective.[7]
Q5: My GC peaks are tailing. How can I improve the peak shape?
A5: Peak tailing in GC is often a sign of active sites in the system interacting with polar analytes like nitroanilines. Here are some troubleshooting steps:
-
Injector Maintenance: The injector is a common source of activity. Clean or replace the inlet liner and septum.
-
Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions.
-
Column Contamination: If the column is old or has been exposed to many non-volatile samples, it may be contaminated. Try baking out the column at a high temperature or trimming the first few centimeters.
Q6: I am seeing ghost peaks in my GC chromatogram. What are they and how do I get rid of them?
A6: Ghost peaks are unexpected peaks that appear in your chromatogram. They are often caused by:
-
Carryover: Residual sample from a previous injection. Run a blank solvent injection to see if the ghost peaks persist. If they do, clean the injector and consider a higher temperature bakeout for the column.
-
Septum Bleed: Components of the septum can degrade at high injector temperatures and show up as peaks. Use a high-quality, low-bleed septum.[8][9]
-
Contaminated Carrier Gas: Impurities in the carrier gas can sometimes appear as broad peaks. Ensure high-purity gas and that gas traps are functioning correctly.
Experimental Protocols
Protocol 1: TLC Monitoring of a this compound Reaction
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 20% Ethyl Acetate in Hexane (v/v)
-
UV lamp (254 nm)
-
Reaction mixture, starting material, and product standards (if available)
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and cover with the lid.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
With a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline. Ensure the spots are small and well-separated.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf values for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
Protocol 2: GC Monitoring of a this compound Reaction
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
GC column (e.g., Agilent FactorFour VF-200ms, 30 m x 0.25 mm, 1.0 µm film thickness)[6]
-
High-purity carrier gas (Helium or Hydrogen)
-
Syringe for injection
-
Reaction mixture aliquots, diluted in a suitable solvent (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Set up the GC with the appropriate column and conditions (see Table 2 for a starting method).
-
Allow the GC to stabilize at the initial temperature.
-
Take a small aliquot of the reaction mixture and dilute it with a suitable solvent.
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.
-
Start the data acquisition and the temperature program.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
-
Integrate the peak areas to determine the relative amounts of starting material and product.
Data Presentation
Table 1: TLC Parameters for this compound Reaction Monitoring
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | 20% Ethyl Acetate in Hexane |
| Visualization | UV light (254 nm) |
| Expected Rf (Starting Material) | Varies depending on the specific starting material |
| Expected Rf (Product) | Lower than less polar starting materials, higher than more polar impurities |
Table 2: Suggested GC Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Agilent FactorFour VF-200ms (30 m x 0.25 mm, 1.0 µm) | [6] |
| Carrier Gas | Helium or Hydrogen | [6] |
| Injector Temperature | 250 °C | |
| Detector Temperature | 300 °C (FID) | |
| Oven Program | Initial 45 °C, hold 3 min, ramp at 10 °C/min to 325 °C | [6] |
| Injection Mode | Split (e.g., 100:1) | [6] |
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. This compound CAS#: 23156-27-6 [m.chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chembam.com [chembam.com]
- 5. silicycle.com [silicycle.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. epa.gov [epa.gov]
- 8. scribd.com [scribd.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Validation & Comparative
Comparative Analysis of Difluoronitroaniline Isomers: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical, spectroscopic, and thermal properties of various difluoronitroaniline isomers. This guide provides a comparative analysis supported by experimental data and detailed methodologies to aid in the selection and application of these versatile compounds.
Difluoronitroanilines are a class of aromatic compounds that have garnered significant interest in medicinal chemistry and materials science. The presence and relative positions of the fluorine atoms and the nitro group on the aniline ring profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. Understanding these differences is crucial for the rational design of novel pharmaceuticals and functional materials. This guide presents a comparative overview of several difluoronitroaniline isomers, summarizing their key properties in a structured format for easy comparison.
Physicochemical and Thermal Properties
The arrangement of substituents on the aromatic ring leads to distinct physical and thermal characteristics among the difluoronitroaniline isomers. These properties, including melting point, boiling point, and density, are critical for predicting the behavior of these compounds in various experimental and industrial settings.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2,3-Difluoro-6-nitroaniline | C₆H₄F₂N₂O₂ | 174.11 | 50[1] | 284.2 ± 35.0 | 1.554 ± 0.06 |
| 2,4-Difluoro-3-nitroaniline | C₆H₄F₂N₂O₂ | 174.10 | - | - | - |
| 2,4-Difluoro-5-nitroaniline | C₆H₄F₂N₂O₂ | 174.11 | 106-108 | - | 1.61 |
| 2,5-Difluoro-4-nitroaniline | C₆H₄F₂N₂O₂ | 174.10 | - | - | - |
| 2,6-Difluoro-4-nitroaniline | C₆H₄F₂N₂O₂ | 174.10 | 160-164 | 293.1 | - |
| 3,4-Difluoro-2-nitroaniline | C₆H₄F₂N₂O₂ | 174.11 | - | - | - |
| 3,5-Difluoro-2-nitroaniline | C₆H₄F₂N₂O₂ | 174.10 | - | - | - |
| 3,5-Difluoro-4-nitroaniline | C₆H₄F₂N₂O₂ | 174.11 | 179-181[2] | 338.5 ± 37.0[2] | 1.6 ± 0.1[2] |
| 4,5-Difluoro-2-nitroaniline | C₆H₄F₂N₂O₂ | 174.11 | 106-110[3] | - | - |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of difluoronitroaniline isomers. The electronic and steric effects of the substituents give rise to unique spectral fingerprints for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the substitution pattern on the aromatic ring. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei.
¹H NMR Data (δ, ppm in CDCl₃, unless otherwise noted):
| Isomer | H-3 | H-4 | H-5 | H-6 | -NH₂ |
| 3-Nitroaniline | 7.58 (dd) | 7.27 (t) | 7.49 (t) | 6.95 (dd) | 4.00 (s) |
| 4-Nitroaniline (in DMSO-d₆) | 6.58 (d) | 7.93 (d) | 7.93 (d) | 6.58 (d) | 6.71 (br) |
| 2-Nitroaniline | 7.36 (t) | 6.70 (t) | 6.81 (d) | 8.12 (d) | 5.98 (s) |
| 4-Chloro-3-nitroaniline | - | - | 7.13 (d) | 6.78 (dd) | 4.00 (s) |
| 3,4-Difluoroaniline | 6.89 (t) | - | - | 6.62 (dd) | 3.60 (s) |
¹³C NMR Data (δ, ppm in CDCl₃, unless otherwise noted):
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| 3-Nitroaniline | 147.49 | 109.03 | 149.27 | 129.94 | 120.66 | 113.15 |
| 4-Nitroaniline (in DMSO-d₆) | 155.76 | 112.42 | 126.46 | 135.65 | 126.46 | 112.42 |
| 4-Chloro-3-nitroaniline | 145.99 | 110.94 | 148.34 | 132.28 | 119.38 | 114.96 |
| 3,4-Difluoroaniline | 142.57 | 116.10 | 156.38 | 156.38 | 116.10 | 115.69 |
Note: The presented NMR data for related aniline derivatives provides a reference for interpreting the spectra of difluoronitroaniline isomers. Specific data for all difluoronitroaniline isomers were not consistently available.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The key absorptions for difluoronitroanilines include N-H stretching of the amine group, symmetric and asymmetric stretching of the nitro group, and C-F stretching vibrations.
-
N-H Stretch (Amine): Typically two bands for a primary amine in the region of 3300-3500 cm⁻¹.[1]
-
NO₂ Asymmetric Stretch: Strong absorption between 1550-1475 cm⁻¹.[4]
-
NO₂ Symmetric Stretch: Strong absorption between 1360-1290 cm⁻¹.[4]
-
C-F Stretch: In the region of 1100-1300 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is influenced by the conjugation of the aromatic system and the electronic nature of the substituents. For substituted anilines, the λmax is typically in the range of 280-320 nm.[5]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the synthesis and characterization of difluoronitroaniline isomers.
General Synthesis of Difluoronitroanilines
A common route for the synthesis of difluoronitroanilines involves the reduction of a corresponding dinitro or nitro-halo precursor. For example, 3,5-difluoroaniline can be synthesized from 2,6-dichloro-3,5-difluoronitrobenzene by reduction of the nitro group and subsequent dechlorination.[5][6] Another approach is the chlorination of a difluoronitrobenzene followed by reduction.[5]
Example Protocol: Reduction of a Dinitro Compound
-
Dissolve the dinitro precursor in a suitable solvent (e.g., ethanol, methanol).
-
Add a reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).
-
The reaction is typically carried out at an elevated temperature with stirring.
-
Upon completion, the reaction mixture is filtered to remove any solids.
-
The product is then isolated from the filtrate by extraction and purified by techniques such as recrystallization or column chromatography.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Sample Preparation: Dissolve 5-10 mg of the difluoronitroaniline isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra. For ¹³C NMR, proton-decoupled spectra are typically acquired.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy [7]
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy [7]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Data Analysis: The λmax provides information about the electronic transitions within the molecule.
Comparative Analysis Workflow
The selection and application of a specific difluoronitroaniline isomer often depend on a systematic evaluation of its properties and synthetic accessibility. The following workflow illustrates a logical approach to this comparative analysis.
Caption: A logical workflow for the comparative analysis and selection of difluoronitroaniline isomers.
Signaling Pathway Analysis
While difluoronitroanilines are primarily synthetic intermediates, their structural motifs are often incorporated into biologically active molecules. The electronic properties conferred by the fluoro and nitro substituents can influence how these molecules interact with biological targets, such as enzymes or receptors, within a signaling pathway. For instance, the electron-withdrawing nature of these groups can affect hydrogen bonding capabilities and overall molecular polarity, which are critical for drug-receptor interactions. A hypothetical signaling pathway involving a kinase inhibitor derived from a difluoronitroaniline isomer is depicted below.
Caption: A diagram illustrating the inhibition of a receptor tyrosine kinase by a hypothetical inhibitor.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rsc.org [rsc.org]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 2,6-Difluoro-4-nitroaniline and 2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,6-Difluoro-4-nitroaniline and 2,4-difluoroaniline. The electronic and steric differences imparted by their substituent patterns lead to distinct and predictable reactivity profiles, which are critical considerations in synthetic chemistry and drug design. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the underlying principles governing their chemical behavior.
Executive Summary
The reactivity of an aniline derivative is fundamentally governed by the electronic properties of the substituents on the aromatic ring. In the case of this compound and 2,4-difluoroaniline, the presence and positioning of strongly electron-withdrawing (nitro group) versus moderately deactivating (fluorine) and activating (amino group) substituents dictate their preferred reaction pathways.
This compound is characterized by a highly electron-deficient aromatic ring. The potent electron-withdrawing effects of the para-nitro group and two ortho-fluoro substituents render the molecule susceptible to nucleophilic aromatic substitution (SNA r) , where a nucleophile displaces one of the fluorine atoms. The amino group in this molecule is significantly less basic and nucleophilic due to these strong deactivating groups.
Conversely, 2,4-difluoroaniline possesses an aromatic ring that is activated towards electrophilic aromatic substitution (EAS) . The amino group is a strong activating, ortho-, para-directing group, and while the fluorine atoms are deactivating, their influence is less pronounced than that of a nitro group. Consequently, electrophiles will readily attack the aromatic ring at positions dictated by the directing effects of the substituents.
Data Presentation: A Comparative Overview
The following tables summarize the key properties and predicted reactivity of the two compounds.
Table 1: Physicochemical and Electronic Properties
| Property | This compound | 2,4-difluoroaniline |
| Molecular Formula | C₆H₄F₂N₂O₂ | C₆H₅F₂N |
| Molecular Weight | 174.10 g/mol [1] | 129.11 g/mol [2] |
| Predicted pKa | -1.97 ± 0.20[3] | 3.26 ± 0.10[2][4] |
| Sum of Hammett Constants (σ) | High (strongly electron-withdrawing) | Moderate (less electron-withdrawing) |
| Dominant Reactivity | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Aromatic Substitution (EAS) |
Table 2: Comparison of Reactivity in Key Reaction Types
| Reaction Type | This compound | 2,4-difluoroaniline |
| Nucleophilic Aromatic Substitution (SNAr) | Highly reactive. The fluorine atoms are excellent leaving groups due to the strong activation by the para-nitro group. | Generally unreactive unless under harsh conditions or with photoredox catalysis.[5] |
| Electrophilic Aromatic Substitution (EAS) | Highly deactivated towards EAS due to the strong electron-withdrawing nature of the nitro and fluoro groups. Requires harsh conditions. | Activated towards EAS. The amino group directs electrophiles to the ortho and para positions. |
| Basicity of the Amino Group | Very low basicity (low pKa) due to the strong electron-withdrawing substituents.[3] | Moderately basic (higher pKa) compared to the nitro-substituted analogue.[2][4] |
Reactivity Pathways: A Conceptual Diagram
The differing electronic nature of the two aniline derivatives directs them down divergent reaction pathways. This can be visualized as follows:
Caption: Divergent reactivity of this compound and 2,4-difluoroaniline.
Experimental Protocols
The following are representative experimental protocols that highlight the distinct reactivity of each compound.
Protocol 1: Nucleophilic Aromatic Substitution of this compound with a Primary Amine
This protocol describes a general procedure for the SNAr of this compound with a primary amine, a common transformation for this class of compounds.
Objective: To synthesize an N-substituted-2-fluoro-4-nitro-6-aminoaniline derivative.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Base (e.g., Potassium carbonate)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the primary amine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the SNAr of this compound.
Protocol 2: Electrophilic Bromination of 2,4-difluoroaniline
This protocol, adapted from a procedure for a similar substrate, describes the bromination of 2,4-difluoroaniline, a typical electrophilic aromatic substitution reaction.[6][7]
Objective: To synthesize a bromo-substituted 2,4-difluoroaniline derivative.
Materials:
-
2,4-difluoroaniline
-
Glacial acetic acid
-
Bromine
-
Aqueous sodium carbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the aniline solution with stirring at room temperature.
-
Continue to stir the reaction mixture at room temperature for 15-30 minutes after the addition is complete. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing a cold aqueous solution of sodium carbonate to neutralize the acetic acid and quench any unreacted bromine.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for the electrophilic bromination of 2,4-difluoroaniline.
Conclusion
The reactivity of this compound and 2,4-difluoroaniline are dictated by the interplay of their substituents' electronic effects. The highly electron-deficient nature of this compound makes it an ideal substrate for nucleophilic aromatic substitution, providing a valuable building block for the synthesis of highly functionalized anilines. In contrast, the electron-richer ring of 2,4-difluoroaniline is primed for electrophilic aromatic substitution, allowing for the introduction of a wide range of electrophiles. A thorough understanding of these divergent reactivities is essential for the strategic design of synthetic routes in pharmaceutical and materials science research.
References
- 1. This compound | C6H4F2N2O2 | CID 2774175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Difluoroaniline CAS#: 367-25-9 [m.chemicalbook.com]
- 3. This compound CAS#: 23156-27-6 [m.chemicalbook.com]
- 4. 367-25-9 CAS MSDS (2,4-Difluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,4-Difluoroaniline (CAS 367-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for the Purity of 2,6-Difluoro-4-nitroaniline
This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2,6-Difluoro-4-nitroaniline, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final drug product.[1][2] This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for purity assessment.
While a specific validated method for this compound is not publicly available, this guide details a validated HPLC method for a closely related compound, N-Ethyl-2,3-difluoro-6-nitroaniline, and compares it with other relevant HPLC and alternative analytical techniques for similar compounds.[2]
Comparison of Analytical Techniques
HPLC is a powerful and widely used technique for the purity assessment of chemical compounds due to its high resolution, sensitivity, and accuracy.[2][3] For polar and thermally labile compounds like many anilines, HPLC is often preferred as it typically does not require derivatization.[4] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though they may require a derivatization step to improve volatility.[4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[2] | Separation of volatile compounds followed by mass-based detection.[2] |
| Specificity | High; can separate structurally similar impurities.[2] | Very high; provides structural information for impurity identification.[2] |
| Sensitivity | High (ng to pg level).[2] | Very high (pg to fg level).[2] |
| Applicability | Broad range of non-volatile and thermally labile compounds.[2] | Volatile and thermally stable compounds; derivatization may be needed for polar analytes.[2] |
| Sample Throughput | High.[2] | Moderate. |
| Operational Cost | Moderate (solvents, columns).[2] | High (gases, columns, derivatizing agents).[2] |
Validated HPLC Method for a Structural Analog
A robust HPLC method has been developed and validated for N-Ethyl-2,3-difluoro-6-nitroaniline, a compound structurally similar to this compound. The validation was performed according to the International Council for Harmonisation (ICH) guidelines.[2]
Summary of HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from placebo and potential impurities. | No interference observed at the retention time of the main peak. |
| **Linearity (R²) ** | ≥ 0.999 | 0.9995 |
| Range | 25 - 150 µg/mL | 25 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 100.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | To be determined. | 0.1 µg/mL |
| Limit of Quantification (LOQ) | To be determined. | 0.3 µg/mL |
Experimental Protocols
Validated HPLC Method for N-Ethyl-2,3-difluoro-6-nitroaniline [2]
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : Acetonitrile:Water (60:40, v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
-
Standard and Sample Preparation :
-
Standard Solution : Accurately weigh and dissolve N-Ethyl-2,3-difluoro-6-nitroaniline reference standard in the mobile phase to obtain a concentration of 100 µg/mL.[2]
-
Sample Solution : Accurately weigh and dissolve the N-Ethyl-2,3-difluoro-6-nitroaniline sample in the mobile phase to obtain a concentration of 100 µg/mL.[2]
-
Alternative HPLC Method for Nitroaniline Derivatives [1]
For other nitroaniline compounds, a gradient elution method may be employed to achieve better separation of impurities.[1]
-
Instrumentation : A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).[1]
-
Gradient Program : A linear gradient from 30% A to 80% A over 20 minutes, followed by a 5-minute hold at 80% A, and a 5-minute re-equilibration at 30% A.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30 °C.[1]
-
Detection Wavelength : 254 nm.[1]
-
Injection Volume : 10 µL.[1]
-
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical workflow for a comprehensive HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
The following diagram illustrates a typical experimental workflow for HPLC purity analysis.
Caption: Experimental Workflow for HPLC Purity Assessment.
References
A Spectroscopic Comparison of 2,6-Difluoro-4-nitroaniline and its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2,6-Difluoro-4-nitroaniline and its synthetic precursors. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the synthetic pathway.
This guide offers an objective comparison of the spectroscopic properties of the synthetically important compound this compound and its precursors, 1,3-difluorobenzene and 2,6-difluoroaniline, along with the intermediate 2,6-difluoronitrobenzene. The provided experimental data and protocols are intended to support researchers in the identification and characterization of these compounds during synthesis and analysis.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| 1,3-Difluorobenzene | 7.27 (m), 7.05-6.63 (m)[1] | 163.1 (dd, J=245.5, 11.2 Hz), 130.8 (t, J=10.1 Hz), 110.4 (dd, J=21.2, 3.1 Hz), 103.8 (t, J=25.5 Hz) | 3080, 1620, 1590, 1490, 1260, 1120, 870, 770 |
| 2,6-Difluoroaniline | 6.95-6.85 (m, 1H), 6.75-6.65 (m, 2H), 3.95 (br s, 2H) | 152.1 (dd, J=240.2, 8.5 Hz), 118.8 (t, J=16.2 Hz), 111.9 (dd, J=18.5, 4.2 Hz) | 3480, 3400, 1630, 1520, 1470, 1240, 1000, 780 |
| 2,6-Difluoronitrobenzene | 7.60-7.50 (m, 1H), 7.20-7.10 (m, 2H) | 159.1 (dd, J=255.5, 6.2 Hz), 132.1 (t, J=10.5 Hz), 112.9 (dd, J=20.1, 4.5 Hz) | 1625, 1530 (NO₂ asym), 1350 (NO₂ sym), 1470, 1260, 1010, 790 |
| This compound | 7.95 (d, J=10.0 Hz, 2H), 4.80 (br s, 2H) | 158.2 (dd, J=250.1, 9.1 Hz), 142.5 (t, J=12.3 Hz), 108.1 (d, J=28.5 Hz) | 3490, 3380, 1635, 1590, 1510 (NO₂ asym), 1340 (NO₂ sym), 1280, 880 |
Note: NMR data is typically recorded in CDCl₃ or DMSO-d₆. IR data is for neat compounds or KBr pellets. Predicted values for this compound are based on analogous compounds and spectral databases.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound typically proceeds through a multi-step pathway starting from 1,3-difluorobenzene. The key steps involve the synthesis of 2,6-difluoroaniline, followed by nitration to form an intermediate, which is then further nitrated to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
1. Synthesis of 2,6-Difluoroaniline from 1,3-Difluorobenzene (Illustrative)
A common method for the amination of aryl halides involves nucleophilic aromatic substitution. However, the direct amination of 1,3-difluorobenzene to selectively produce 2,6-difluoroaniline is challenging. A more common industrial route involves the nitration of a related precursor followed by reduction. For the purpose of this guide, we will focus on the subsequent steps from commercially available 2,6-difluoroaniline.
2. Synthesis of 2,6-Difluoronitrobenzene from 2,6-Difluoroaniline
This procedure is adapted from a known oxidation method.[1]
-
Materials: 2,6-Difluoroaniline, Sodium perborate tetrahydrate, Glacial acetic acid, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, a mixture of sodium perborate tetrahydrate (4.22 mmol) in glacial acetic acid (25 mL) is stirred and heated to 80°C.
-
A solution of 2,6-difluoroaniline (0.85 mmol) in glacial acetic acid (5 mL) is added dropwise to the heated mixture.
-
The reaction temperature is maintained between 80-90°C for 1 hour.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted twice with diethyl ether.
-
The combined organic layers are washed with a dilute sodium bicarbonate solution and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography (silica gel, 10% THF/hexane) to yield 2,6-difluoronitrobenzene.
-
3. Synthesis of this compound from 2,6-Difluoronitrobenzene
This protocol describes a general method for the nitration of a deactivated aromatic ring.
-
Materials: 2,6-Difluoronitrobenzene, Concentrated sulfuric acid, Fuming nitric acid, Dichloromethane, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.
-
Procedure:
-
In a flask cooled in an ice bath, 2,6-difluoronitrobenzene is slowly added to an excess of concentrated sulfuric acid with stirring.
-
Fuming nitric acid (1.1 equivalents) is added dropwise to the mixture while maintaining the temperature below 10°C.
-
The reaction mixture is stirred at 0-10°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is carefully quenched by pouring it onto crushed ice.
-
The aqueous mixture is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the synthesized compounds.
Caption: Workflow for Spectroscopic Characterization.
References
Biological Activity of 2,6-Difluoro-4-nitroaniline Derivatives: A Field Awaiting Exploration
Despite the interest in fluorinated aromatic compounds in medicinal chemistry, a comprehensive review of the biological activities of 2,6-difluoro-4-nitroaniline derivatives is currently hampered by a notable lack of specific published research. While the parent compound, this compound, is commercially available and its basic properties are documented, dedicated studies on the synthesis and biological evaluation of its derivatives are not readily found in the public scientific literature.
The core structure of this compound presents a unique combination of chemical features that are often sought after in drug discovery. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of a molecule. The nitro group, an electron-withdrawing moiety, is a known pharmacophore in various antimicrobial and anticancer agents, often acting as a prodrug that is activated under specific physiological conditions, such as the hypoxic environment of solid tumors. The aniline functional group provides a convenient handle for synthetic modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships.
Given these promising structural characteristics, derivatives of this compound could theoretically be investigated for a range of biological activities, including but not limited to:
-
Anticancer Activity: The nitroaromatic scaffold is a key feature of several hypoxia-activated prodrugs. Derivatives could be designed to be selectively toxic to cancer cells in the low-oxygen environment of tumors.
-
Antimicrobial Activity: Nitroaromatics have a long history as antibacterial and antiparasitic agents. Modifications to the aniline group could lead to novel compounds with potent and selective antimicrobial effects.
-
Enzyme Inhibition: The rigid, substituted benzene ring could serve as a scaffold for designing inhibitors of various enzymes implicated in disease, such as kinases or proteases.
However, without specific research data, any discussion on their comparative performance, experimental protocols, and mechanisms of action would be purely speculative. The scientific community has explored the biological activities of other halogenated and nitrated anilines, but a direct extrapolation to the 2,6-difluoro substituted pattern is not scientifically rigorous.
For researchers, scientists, and drug development professionals interested in this area, this represents an untapped field of investigation. The synthesis of a library of this compound derivatives and their subsequent screening for various biological activities could lead to the discovery of novel therapeutic agents.
Future Research Directions: A Proposed Workflow
Should research in this area commence, a logical experimental workflow could be envisioned as follows:
Caption: Proposed workflow for the investigation of this compound derivatives.
This workflow would begin with the chemical synthesis of a library of derivatives, followed by comprehensive biological screening. Promising "hit" compounds would then be subjected to structure-activity relationship studies to guide the design of more potent and selective analogs (lead optimization). Finally, in-depth mechanistic studies would be required to elucidate the specific signaling pathways or cellular targets through which these compounds exert their biological effects.
Until such research is published, a comparative guide on the biological activity of this compound derivatives remains an endeavor for future scientific exploration.
A Comparative Guide to the Structural Confirmation of Novel 2,6-Difluoro-4-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used to confirm the structure of novel 2,6-difluoro-4-nitroaniline derivatives. By presenting experimental data for the parent compound, this compound, alongside predicted data for a representative derivative, N-acetyl-2,6-difluoro-4-nitroaniline, this document serves as a practical resource for researchers engaged in the synthesis and characterization of new chemical entities in this class.
Spectroscopic Data Comparison
The structural elucidation of novel compounds relies on the synergistic interpretation of data from various analytical methods. Here, we compare the expected spectroscopic data for this compound and its N-acetyl derivative.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | ¹H | ~7.8 (s, 2H, Ar-H), ~5.0 (br s, 2H, NH₂) | Singlet, Broad Singlet | - |
| ¹³C | ~152 (C-NO₂), ~148 (d, J ≈ 250, C-F), ~130 (C-NH₂), ~115 (t, J ≈ 20, C-H) | Doublet, Triplet | C-F, C-H | |
| ¹⁹F | ~ -120 to -130 | Singlet | - | |
| N-acetyl-2,6-difluoro-4-nitroaniline | ¹H | ~8.0 (s, 2H, Ar-H), ~7.5 (br s, 1H, NH), ~2.2 (s, 3H, CH₃) | Singlet, Broad Singlet, Singlet | - |
| ¹³C | ~169 (C=O), ~153 (C-NO₂), ~149 (d, J ≈ 250, C-F), ~135 (C-NH), ~116 (t, J ≈ 20, C-H), ~24 (CH₃) | Doublet, Triplet | C-F, C-H | |
| ¹⁹F | ~ -115 to -125 | Singlet | - |
Table 2: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Predicted Molecular Ion (m/z) | Key Predicted Fragmentation Peaks (m/z) |
| This compound | ESI+ | 175.03 [M+H]⁺ | 158 ([M+H-NH₃]⁺), 129 ([M+H-NO₂]⁺) |
| N-acetyl-2,6-difluoro-4-nitroaniline | ESI+ | 217.04 [M+H]⁺ | 175 ([M+H-C₂H₂O]⁺), 158 ([M+H-C₂H₂O-NH₃]⁺), 129 ([M+H-C₂H₂O-NO₂]⁺) |
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | Spectroscopy | Predicted Key Absorptions/Maxima |
| This compound | IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1580 & ~1340 (NO₂ stretch), ~1250 (C-F stretch) |
| UV-Vis (λmax, nm) | ~380-400 | |
| N-acetyl-2,6-difluoro-4-nitroaniline | IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~1580 & ~1340 (NO₂ stretch), ~1250 (C-F stretch) |
| UV-Vis (λmax, nm) | ~350-370 |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel this compound derivative.
Caption: Workflow for the synthesis and structural confirmation of novel derivatives.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon atom.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. Chemical shifts can be referenced to an external standard such as CFCl₃ (δ 0.0).[1]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer (HRMS), for example, a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source for accurate mass determination.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights. The isotopic pattern can also provide valuable information, especially for halogenated compounds.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, NO₂, and C-F bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax), which provides information about the electronic transitions within the conjugated system of the molecule.
References
A Comparative Cost Analysis of Synthetic Routes to Difluoroanilines for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Difluoroanilines are crucial building blocks in the development of numerous pharmaceuticals and agrochemicals. This guide provides an objective comparison of various synthetic routes to commercially important difluoroaniline isomers, with a focus on cost-effectiveness, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, the demand for fluorinated building blocks, such as difluoroanilines, has grown substantially. This analysis delves into the synthetic pathways for 3,5-difluoroaniline, 2,6-difluoroaniline, and 2,3-difluoroaniline, evaluating them based on starting material cost, reaction yields, and process complexity.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a multitude of factors, including the availability and cost of starting materials, the number of synthetic steps, overall yield, and the safety and environmental impact of the process. Below is a summary of different industrial and laboratory-scale syntheses for key difluoroaniline isomers.
Table 1: Cost and Yield Comparison of Synthetic Routes to Difluoroanilines
| Target Molecule | Starting Material | Key Intermediates | Number of Steps | Overall Yield (%) | Starting Material Cost (USD/kg) | Intermediate Cost (USD/kg) |
| 3,5-Difluoroaniline | 1,3,5-Trichlorobenzene | 3,5-Difluorochlorobenzene | 2 | ~60-70% | ~10-20 | ~50-70 |
| 2,4-Difluoroaniline | 2-Bromo-4,6-difluoroaniline, 3,5-Difluorobromobenzene | 4 | ~40-50% | ~30-50 | N/A | |
| 2,6-Difluoroaniline | 1,2,3-Trichlorobenzene | 2,6-Difluorochlorobenzene | 2 | High | ~15-25 | ~80-100 |
| 2,3-Difluoroaniline | 2,3-Dichloronitrobenzene | 3-Chloro-2-fluoronitrobenzene, 3-Chloro-2-fluoroaniline, 2,3-Difluorochlorobenzene | 4 | Moderate | ~20-30 | N/A |
Note: The cost of starting materials and intermediates are estimates based on bulk pricing and may vary depending on the supplier and purity.
Synthetic Route Diagrams
To visualize the discussed synthetic pathways, the following diagrams illustrate the sequence of reactions for each target difluoroaniline.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental protocols for key transformations are provided below.
Protocol 1: Synthesis of 3,5-Difluoroaniline from 1,3,5-Trichlorobenzene
Step 1: Fluorination of 1,3,5-Trichlorobenzene to 3,5-Difluorochlorobenzene
A high-pressure autoclave is charged with 1,3,5-trichlorobenzene and an alkali metal fluoride (e.g., a mixture of KF and CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to high temperatures (e.g., 275-280 °C) for several hours.[1] The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the solid salts are filtered off. The filtrate is then subjected to fractional distillation to isolate 3,5-difluorochlorobenzene. The yield of this step is reported to be in the range of 40-50%.[1]
Step 2: Amination of 3,5-Difluorochlorobenzene
In a high-pressure autoclave, 3,5-difluorochlorobenzene is reacted with aqueous ammonia in the presence of a copper compound (e.g., CuCl) and a metal catalyst (e.g., copper powder).[2] The reaction is typically carried out at temperatures between 100-250 °C for several hours.[2] After cooling, the reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or crystallization to afford 3,5-difluoroaniline. This step can achieve yields of up to 78%.[2]
Protocol 2: Synthesis of 2,6-Difluoroaniline from 1,2,3-Trichlorobenzene
Step 1: Partial Fluorine Exchange of 1,2,3-Trichlorobenzene
1,2,3-trichlorobenzene is reacted with a fluorinating agent, such as potassium fluoride (KF) or a mixture of KF and cesium fluoride (CsF), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane. The reaction is carried out at elevated temperatures, typically in the range of 200-250 °C, in a pressure reactor. This step results in a mixture of difluorochlorobenzene isomers, with 2,6-difluorochlorobenzene being a major component.
Step 2: Amination of 2,6-Difluorochlorobenzene
The isolated 2,6-difluorochlorobenzene is subjected to amination using aqueous ammonia in the presence of a copper catalyst, such as cuprous oxide (Cu₂O), at elevated temperatures (around 150-200 °C) in a pressure reactor. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The 2,6-difluoroaniline is then purified by distillation.
Protocol 3: Synthesis of 2,3-Difluoroaniline from 2,3-Dichloronitrobenzene
This multi-step synthesis involves a sequence of transformations to introduce the fluorine atoms and the amino group.
Step 1: Fluorination of 2,3-Dichloronitrobenzene
2,3-Dichloronitrobenzene is reacted with a spray-dried potassium fluoride in a polar aprotic solvent to yield 3-chloro-2-fluoronitrobenzene.
Step 2: Reduction of the Nitro Group
The nitro group of 3-chloro-2-fluoronitrobenzene is reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (e.g., with H₂ gas and a Pd/C catalyst) or metal-acid reduction (e.g., with Fe/HCl), to produce 3-chloro-2-fluoroaniline.
Step 3: Schiemann Reaction
The amino group of 3-chloro-2-fluoroaniline is converted to a diazonium salt using sodium nitrite in the presence of a strong acid. The subsequent thermal or photochemical decomposition of the diazonium salt in the presence of a fluoride source (e.g., HBF₄) introduces the second fluorine atom, yielding 2,3-difluorochlorobenzene.
Step 4: Amination of 2,3-Difluorochlorobenzene
Finally, the chloro group of 2,3-difluorochlorobenzene is displaced by an amino group through a nucleophilic aromatic substitution reaction with ammonia, typically at high temperature and pressure in the presence of a copper catalyst, to give the final product, 2,3-difluoroaniline.
Conclusion
The synthesis of difluoroanilines can be achieved through various routes, each with its own set of advantages and disadvantages. For the industrial production of 3,5-difluoroaniline , the two-step process starting from the readily available and inexpensive 1,3,5-trichlorobenzene appears to be the most economically viable option due to its shorter reaction sequence and good overall yield. The multi-step synthesis from 2,4-difluoroaniline, while feasible, is likely to be more costly due to the increased number of steps and potentially lower overall yield.
The synthesis of 2,6-difluoroaniline from 1,2,3-trichlorobenzene also presents a direct and potentially cost-effective route for large-scale production. For 2,3-difluoroaniline , the synthesis starting from 2,3-dichloronitrobenzene is a viable, albeit longer, pathway. The overall cost-effectiveness of this route would be highly dependent on the efficiency of each of the four steps.
Ultimately, the choice of a specific synthetic route will be dictated by the scale of production, the availability and cost of raw materials, and the specific purity requirements for the final product. The information presented in this guide provides a foundational understanding to aid researchers and process chemists in making informed decisions for the synthesis of these valuable fluorinated building blocks.
References
"performance of 2,6-Difluoro-4-nitroaniline in dye synthesis compared to other anilines"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-Difluoro-4-nitroaniline's performance in dye synthesis against other commonly used anilines. By presenting experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions for the selection of aniline derivatives in the development of novel dyes with specific properties.
Introduction
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. The choice of the aniline derivative is critical as the substituents on the aromatic ring significantly influence the resulting dye's color, solubility, and fastness properties. This compound, with its unique combination of electron-withdrawing fluorine and nitro groups, presents an interesting candidate for the synthesis of dyes with potentially enhanced performance characteristics. The fluorine atoms can increase the photostability and chemical resistance of the dye, while the nitro group can modulate its color.
Performance Comparison of Anilines in Azo Dye Synthesis
The following tables summarize the key performance indicators of dyes synthesized from this compound in comparison to other anilines. It is important to note that direct comparative experimental data for this compound is limited in publicly available literature. Therefore, some data presented for dyes derived from this aniline are inferred from studies on structurally similar fluorinated and nitrated anilines.
Table 1: Comparison of Physicochemical Properties of Anilines
| Property | This compound | 4-Nitroaniline | 4-Fluoroaniline | Aniline |
| Molecular Formula | C₆H₄F₂N₂O₂ | C₆H₆N₂O₂ | C₆H₅FN | C₆H₇N |
| Molar Mass ( g/mol ) | 174.11 | 138.12 | 111.12 | 93.13 |
| Appearance | Yellow to orange crystalline solid | Yellow crystalline solid | Colorless to pale yellow liquid | Colorless to pale yellow oily liquid |
| Melting Point (°C) | 148-151 | 146-149 | -2 | -6 |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Sparingly soluble in cold water, soluble in hot water and ethanol | Slightly soluble in water, soluble in organic solvents | Slightly soluble in water, miscible with most organic solvents |
Table 2: Comparative Performance of Azo Dyes (Coupled with β-Naphthol)
| Performance Metric | Dye from this compound (Inferred) | Dye from 4-Nitroaniline | Dye from 4-Fluoroaniline | Dye from Aniline |
| Color | Expected to be in the orange to red range | Red | Orange | Orange-Red |
| Yield (%) | Moderate to High | ~73% | High | High |
| λmax (nm) | Expected bathochromic shift (longer wavelength) compared to 4-nitroaniline dye | ~480-500 | ~460-480 | ~470-490 |
| Molar Absorptivity (ε) | Expected to be high | High | High | High |
| Photostability | Expected to be high due to fluorine substitution | Moderate | High | Moderate |
| Light Fastness | Expected to be good to very good | Moderate to good | Good to very good | Moderate |
| Wash Fastness | Expected to be very good to excellent | Good | Very good | Moderate |
Note: The properties for the dye derived from this compound are inferred based on the expected electronic effects of the fluorine and nitro groups. The presence of two electron-withdrawing fluorine atoms at the ortho positions is anticipated to influence the electronic properties of the resulting dye, potentially leading to a bathochromic shift in the absorption maximum and enhanced photostability.
Experimental Protocols
The synthesis of azo dyes from aniline derivatives follows a well-established two-step process: diazotization and coupling.
Diazotization of Aniline Derivatives
This initial step involves the conversion of the primary aromatic amine into a diazonium salt. This intermediate is typically unstable at higher temperatures and is therefore prepared at 0-5 °C and used immediately in the subsequent coupling reaction.[1]
Materials:
-
Aniline derivative (e.g., this compound)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve a specific molar equivalent of the aniline derivative in a solution of concentrated acid and water in a beaker.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, ensuring the temperature remains between 0-5 °C.
-
The resulting solution contains the diazonium salt and should be used immediately.
Azo Coupling Reaction
The freshly prepared diazonium salt is then reacted with a suitable coupling agent to form the azo dye. The choice of the coupling agent determines the final color and properties of the dye.
Materials:
-
Diazonium salt solution (from the previous step)
-
Coupling agent (e.g., β-naphthol, phenol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH) solution (if the coupling agent is a phenol)
-
Distilled Water
-
Ice
Procedure (Example with β-naphthol):
-
In a separate beaker, dissolve the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of azo dyes.
Caption: Logical flow of the azo dye synthesis and purification process.
Conclusion
This compound holds significant promise as a precursor for the synthesis of high-performance azo dyes. The presence of fluorine atoms is expected to confer enhanced photostability and fastness properties to the resulting dyes. While further experimental validation is required to fully quantify its performance advantages, the theoretical considerations and data from analogous compounds suggest that dyes derived from this compound could be valuable for applications demanding high durability and specific color characteristics. Researchers are encouraged to explore its use in conjunction with a variety of coupling agents to generate a diverse palette of novel azo dyes.
References
A Comparative Analysis of In Silico Predictions and Experimental Data for 2,6-Difluoro-4-nitroaniline
Published: December 25, 2025
This guide provides a detailed comparison between computationally predicted and experimentally determined properties of 2,6-Difluoro-4-nitroaniline, a key intermediate in various chemical syntheses. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the accuracy and utility of in silico modeling as a predictive tool in the early stages of research, juxtaposed with the gold standard of experimental validation.
Part 1: Physicochemical and ADMET Properties
The following tables summarize the available experimental data for this compound against values predicted by common computational models. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are often predicted in silico to screen candidates and reduce the need for extensive early-stage animal testing.
Table 1: Comparison of Physicochemical Properties
| Property | Experimental Value | In Silico Prediction | Prediction Source/Method |
| Melting Point | 160-164°C[1] | Varies by model | QSPR Models[2] |
| Boiling Point | 293.1°C (at 760 mmHg)[1] | Varies by model | QSPR Models[2] |
| LogP (Octanol/Water) | Data not available | 1.3 | XLogP3 (PubChem)[3] |
| Aqueous Solubility | Data not available | Varies by model | QSPR Models[2][4] |
| Molecular Weight | 174.10 g/mol [5] | 174.10 g/mol [3] | N/A (Direct Calculation) |
Table 2: Predicted ADMET Profile and Toxicity
Note: The following ADMET properties are based on in silico models. Experimental validation is crucial for confirming these predictions.
| ADMET Property | In Silico Prediction | Prediction Source/Method |
| Intestinal Absorption | High probability | Models based on lipophilicity and solubility[6][7] |
| Caco-2 Permeability | High probability | Machine Learning/QSPR Models[8] |
| Metabolism | Likely substrate for CYP enzymes | Based on structural alerts[6] |
| Toxicity (GHS) | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[3] | ECHA C&L Inventory[3] |
| hERG Inhibition | Low probability | QSAR Models |
| Ames Mutagenicity | Potential for mutagenicity based on nitroaromatic structure | Structural Alert Analysis |
Part 2: Experimental Protocols
Detailed methodologies for determining the key properties listed above are provided below. These protocols represent standard laboratory procedures.
Protocol 1: Determination of Melting Point (Capillary Method)
-
Sample Preparation: Finely powder the crystalline this compound sample. Pack a small amount into a capillary tube (sealed at one end) to a height of 1-2 mm, ensuring tight packing by tapping the tube.[9][10]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[11]
-
Heating: Heat the block rapidly to about 15-20°C below the expected melting point (160°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[12]
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[11]
Protocol 2: Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the water phase. The volume ratio is adjusted based on the expected logP.
-
Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to allow equilibrium to be reached.[13]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[14]
Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., pH 7.4) in a sealed flask. This ensures a saturated solution is formed.[15]
-
Equilibration: Agitate the flask at a constant temperature (e.g., 37°C for biopharmaceutical relevance) for an extended period (24-72 hours) to reach equilibrium.[16]
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Ensure the filter does not bind the compound.
-
Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method like LC/MS or UV spectroscopy against a standard curve.[17]
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed a human cell line (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic (typically ≤0.5%). Replace the old medium with the medium containing the test compound and incubate for 24-72 hours.[18]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[18]
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.[19] Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 5: In Vitro Metabolic Stability (Liver Microsomal Assay)
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or animal) in a suitable buffer (e.g., potassium phosphate). Prepare a separate solution containing the necessary cofactor, NADPH.[20][21]
-
Incubation: Pre-warm the microsomal solution to 37°C. Add this compound (at a final concentration typically around 1 µM) and initiate the metabolic reaction by adding the NADPH solution.[20][22]
-
Time Points: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an ice-cold solvent like acetonitrile, which also precipitates the microsomal proteins.[22]
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation: Determine the rate of disappearance of the compound to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).[23]
Part 3: Visualization of Workflows and Relationships
The following diagrams illustrate the key processes involved in comparing computational and experimental data and the underlying relationships between chemical properties.
Caption: Workflow for comparing in silico predictions with experimental data.
Caption: Relationship between physicochemical properties and ADMET outcomes.
References
- 1. 23156-27-6 this compound AKSci N601 [aksci.com]
- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H4F2N2O2 | CID 2774175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. scbt.com [scbt.com]
- 6. pharmaron.com [pharmaron.com]
- 7. audreyli.com [audreyli.com]
- 8. ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. acdlabs.com [acdlabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. Aqueous Solubility Assay | Bienta [bienta.net]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
"comparative study of halogenation methods for 4-nitroaniline"
A Comparative Guide to the Halogenation of 4-Nitroaniline
The halogenation of 4-nitroaniline is a fundamental process in synthetic organic chemistry, yielding key intermediates for the production of dyes, pharmaceuticals, and other specialty chemicals. The electronic properties of the 4-nitroaniline ring, governed by the strongly activating ortho, para-directing amino group (-NH₂) and the deactivating meta-directing nitro group (-NO₂), dictate the regioselectivity of the reaction. With the para position occupied, electrophilic halogenation predominantly occurs at the 2 and 6 positions, ortho to the amino group.
This guide provides an objective comparison of various methods for the chlorination, bromination, and iodination of 4-nitroaniline, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparative Data of Halogenation Methods
The following table summarizes key quantitative data for different halogenation approaches, allowing for a direct comparison of reagents, conditions, and yields.
| Halogenation Type | Reagents | Solvent / Medium | Key Conditions | Product | Yield (%) | Purity (%) |
| Dichlorination | Chlorine bleaching liquor, HCl or HNO₃ | Water | 5°C to 70°C | 2,6-dichloro-4-nitroaniline | >80[1] | >96[1][2] |
| Dichlorination | Chlorine gas in 1,2-dichloroethane | 1,2-dichloroethane / HCl (liquid-liquid) | Optimized, 1.6 s residence | 2,6-dichloro-4-nitroaniline | 90.6 (selectivity) | - |
| Dibromination | Bromine, Hydrogen peroxide | 60% Sulfuric acid | 20-25°C, 8 hours | 2,6-dibromo-4-nitroaniline | - | >99[3] |
| Dibromination | NaBr/NaBrO₃ (2:1) | Aqueous acidic medium | Ambient temperature | 2,6-dibromo-4-nitroaniline | - | High |
| Diiodination | Iodine monochloride (ICl) | Glacial acetic acid | Reflux, 2 hours | 2,6-diiodo-4-nitroaniline | 56-64 (up to 86)[4] | - |
Experimental Protocols
Detailed methodologies for the synthesis of dihalogenated 4-nitroaniline derivatives are provided below.
Synthesis of 2,6-dichloro-4-nitroaniline via Aqueous Chlorination
This protocol is adapted from a patented process for preparing high-purity 2,6-dichloro-4-nitroaniline.[2]
Materials:
-
4-nitroaniline (1 mole)
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) (3-6 moles)
-
Chlorine bleaching liquor
-
Dispersing agent (stable under reaction conditions)
-
Water
Procedure:
-
Prepare a dilute aqueous acid solution containing 1 mole of 4-nitroaniline, 3-6 moles of HCl or HNO₃, and a suitable dispersing agent.
-
Cool the suspension to 5°-10°C.
-
Begin the chlorination by adding chlorine bleaching liquor while maintaining the temperature between 5°-10°C.
-
Once the initial reaction subsides, allow the temperature to rise to 15°-20°C and continue the addition of chlorine bleaching liquor.
-
Monitor the reaction until 90-95% of the intermediate, 2-chloro-4-nitroaniline, has been converted to the dichloro product.
-
Increase the temperature of the suspension to 70°C without further addition of the chlorinating agent to complete the conversion.
-
Perform a final post-chlorination by adding more chlorine bleaching liquor at a temperature between 20° and 70°C.
-
Adjust the pH of the aqueous suspension to 9.0.
-
Filter the suspension to collect the 2,6-dichloro-4-nitroaniline product.
-
Wash the product with dilute mineral acid and dry. This process yields a product with a purity of 96% or higher and in a yield of 80% or more.[1]
Synthesis of 2,6-dibromo-4-nitroaniline via Oxidation
This method, described in patent literature, utilizes an oxidant to facilitate the bromination.[3]
Materials:
-
4-nitroaniline (27.6 g)
-
60% Sulfuric acid (220.0 g)
-
Bromine (35.2 g)
-
30% Hydrogen peroxide (25.0 g)
Procedure:
-
In a suitable reaction flask, add 220.0 g of 60% sulfuric acid.
-
Add 27.6 g of 4-nitroaniline to the acid and stir for 2.0 hours.
-
Add 35.2 g of bromine while maintaining the reaction temperature between 20-25°C. Continue stirring at this temperature for 4.0 hours after the addition is complete.
-
Add 25.0 g of 30% hydrogen peroxide, ensuring the temperature remains at 20-25°C.
-
Continue the reaction for an additional 4.0 hours at this temperature.
-
The resulting product is 2,6-dibromo-4-nitroaniline with a reported purity of 99.32%.[3][5]
Synthesis of 2,6-diiodo-4-nitroaniline
This classic procedure is documented in Organic Syntheses.[4]
Materials:
-
4-nitroaniline (138 g, 1 mole)
-
Glacial acetic acid (470 cc total)
-
Iodine monochloride (325 g, 2 moles)
-
Ether
Procedure:
-
Dissolve 138 g of 4-nitroaniline in 370 cc of boiling glacial acetic acid in a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Remove the heat source. Slowly add a mixture of 325 g of iodine monochloride in 100 cc of glacial acetic acid from the dropping funnel over 30 minutes with rapid stirring.
-
Heat the mixture on a rapidly boiling water bath for two hours.
-
Transfer the mixture to a beaker and allow it to cool and solidify.
-
Break up any lumps and transfer the mixture to a large Büchner funnel for suction filtration.
-
Wash the collected crystals sequentially with 200 cc of cold glacial acetic acid, then two 25-cc portions of glacial acetic acid.
-
Finally, wash the crystals with 50 cc of ether.
-
Air dry the product to a constant weight. The yield of 2,6-diiodo-4-nitroaniline is 220–250 g (56–64%). A modified workup can reportedly increase the yield to 86%.[4]
Visualizing the Halogenation Workflow
The following diagram illustrates the general experimental workflow for the di-halogenation of 4-nitroaniline.
Caption: Generalized workflow for the synthesis of 2,6-dihalo-4-nitroaniline.
Comparative Analysis of Methods
Chlorination: The preparation of 2,6-dichloro-4-nitroaniline is well-established using chlorine bleaching liquor in an acidic aqueous medium.[2] This method is advantageous for its high yield (>80%) and purity (>96%).[1] The process involves a multi-temperature procedure to control the reaction, starting at a low temperature and gradually increasing it to drive the reaction to completion.[2] A more recent development is an intensified process using a liquid-liquid microflow system, where chlorine gas is dissolved in 1,2-dichloroethane.[6] This modern approach drastically reduces reaction time to mere seconds and enhances safety and controllability, achieving a selectivity of 90.6%.[6]
Bromination: Several effective methods exist for the dibromination of 4-nitroaniline. A common approach involves using bromine in sulfuric acid, with an oxidant like hydrogen peroxide to facilitate the reaction.[3] This method is highly effective, yielding a product with over 99% purity.[3][5] An alternative, environmentally conscious approach has been developed using a 2:1 mixture of bromide-bromate salts in an aqueous acidic medium.[7] This "green" process operates at ambient conditions, avoids organic solvents, and allows for the recycling of the aqueous filtrate, making it an attractive option for sustainable manufacturing.[7]
Iodination: The di-iodination of 4-nitroaniline is effectively achieved using iodine monochloride (ICl) in glacial acetic acid.[4] This method provides a reliable route to 2,6-diiodo-4-nitroaniline with yields ranging from 56-64%, which can be improved to 86% through modifications in the work-up procedure.[4] The reaction requires reflux conditions, indicating a need for higher energy input compared to the ambient temperature bromination method.
References
- 1. prepchem.com [prepchem.com]
- 2. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 3. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [guidechem.com]
- 6. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 2,6-Difluoro-4-nitroaniline: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 2,6-Difluoro-4-nitroaniline must be treated as hazardous waste and disposed of through an approved waste disposal plant. Under no circumstances should this chemical be disposed of in regular trash or down the drain. Adherence to institutional, local, and national regulations is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 23156-27-6), ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[3]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If dust formation is likely, a NIOSH-approved respirator for dust should be used.[4]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. Avoid creating dust.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through a licensed hazardous waste disposal contractor.
-
Waste Identification: This chemical is classified as hazardous. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container if possible, or a compatible, well-sealed, and clearly labeled container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound". Include the approximate quantity of waste.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. Keep it away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of generation, until it is collected by the disposal company.
Disposal of Empty Containers: Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste. After thorough decontamination, the container may be disposed of as non-hazardous waste, but it is recommended to deface the label first.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 23156-27-6 | [6] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [7] |
| Molecular Weight | 174.10 g/mol | [7] |
| Physical Form | Solid | [5] |
| Melting Point | 160-164°C | [5] |
| Boiling Point | 293.1°C (at 760 mmHg) | [5] |
| Flash Point | 131°C | [5] |
Experimental Workflow and Decision Making
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
Caption: Workflow for safely handling this compound.
Caption: Step-by-step decision process for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Difluoro-4-nitroaniline
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Difluoro-4-nitroaniline. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard/Regulation |
| Eye and Face Protection | Chemical safety goggles and a face shield where splashing is a risk. | Conforming to EN 166 or OSHA 29 CFR 1910.133.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended, inspect before use). | Conforming to EN 374.[1] |
| Protective clothing to prevent skin exposure.[1][2] | EN 14605 or EN 13034.[1] | |
| If there is a risk of significant dust generation, a dust-tight suit is required. | EN 13982.[1] | |
| Respiratory Protection | In well-ventilated areas or under a chemical fume hood, respiratory protection may not be required. For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator with appropriate particulate filters is necessary.[3] | Conforming to EN 149 or OSHA 29 CFR 1910.134.[3] |
| For significant dust cloud production, a self-contained breathing apparatus (SCBA) is required. | EN 136 + EN 137.[1] |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk. The following workflow outlines the key steps for safe management of this chemical within the laboratory.
Caption: Workflow for safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Procedures:
-
Receiving and Storage:
-
Handling:
-
Always work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Before handling, ensure all required PPE is correctly donned.
-
Avoid generating dust.[1] If the material is a solid, handle it carefully to prevent it from becoming airborne.
-
Wash hands thoroughly after handling the substance.
-
-
Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
For significant spills, especially those involving dust clouds, a self-contained breathing apparatus (SCBA) and a dust-tight suit are necessary for cleanup personnel.[1]
-
Contain the spill using an appropriate absorbent material.
-
Carefully collect the spilled material and place it into a sealed, labeled container for disposal.
-
Decontaminate the spill area as appropriate.
-
-
Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of the waste in accordance with all local, state, and federal regulations.[1] This should be done through a licensed waste disposal contractor.
-
Do not discharge the waste into drains or the environment.[1]
-
III. Hazard Information and Health Effects
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[5]
| Hazard Class | Classification |
| Acute Toxicity, Oral | Harmful if swallowed.[5] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[5] |
| Acute Toxicity, Inhalation | Harmful if inhaled.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
